Eliglustat
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZPCZKBUKGGU-AUSIDOKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964175 | |
| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491833-29-5 | |
| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eliglustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eliglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELIGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Precision Tool: A Technical Guide to Eliglustat's Mechanism of Action on Glucosylceramide Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eliglustat, a potent and specific inhibitor of glucosylceramide synthase, represents a cornerstone of substrate reduction therapy (SRT) for Type 1 Gaucher disease. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its direct interaction with glucosylceramide synthase. By competitively inhibiting this pivotal enzyme in the glycosphingolipid biosynthesis pathway, this compound effectively reduces the rate of glucosylceramide production, thereby alleviating the cellular accumulation of this substrate that characterizes Gaucher disease. This document details the quantitative measures of this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visually represents its mechanism of action and the relevant biochemical pathways.
Introduction to Substrate Reduction Therapy and this compound
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to "Gaucher cells."[1] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.
Substrate reduction therapy (SRT) offers a therapeutic strategy that aims to balance the metabolic equation by decreasing the synthesis of glucosylceramide to a level that the residual lysosomal enzyme activity can manage.[2] this compound is a second-generation SRT that acts as a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][3]
Molecular Mechanism of Action
This compound is a ceramide analogue that functions as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80).[4] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[1][4] This reaction occurs on the cytosolic face of the cis-Golgi apparatus.[4][5][6][7][8] By binding to the active site of GCS, this compound prevents the binding of ceramide, thereby directly inhibiting the synthesis of glucosylceramide.[9] This reduction in substrate production helps to restore the equilibrium between the synthesis and degradation of glucosylceramide, leading to a decrease in its accumulation within lysosomes.[9]
Specificity of Action
A key feature of this compound is its high specificity for glucosylceramide synthase. In vitro studies have demonstrated that this compound has minimal to no inhibitory activity against other glycosidases, including α-glucosidase I and II, and both lysosomal and non-lysosomal glucosylceramidases. This high degree of specificity minimizes off-target effects, contributing to a favorable safety profile compared to less specific inhibitors.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound on glucosylceramide synthase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.
| Experimental System | IC50 Value | Reference |
| Intact Madin-Darby Canine Kidney (MDCK) cells | 20 nM | [5][7][10] |
| Homogenates of MDCK cells | 115 nM | [5] |
| In vitro (unspecified system) | 24 nM | [11][12][13] |
| In vitro (unspecified system) | 10 ng/mL | [6] |
| MDA-MB-231 cells | 25 nM | [11] |
Impact on Glucosylceramide and Related Biomarkers: Clinical Evidence
Clinical trials have provided robust quantitative data on the efficacy of this compound in reducing glucosylceramide levels and improving key clinical endpoints in patients with Gaucher disease type 1. The ENGAGE and ENCORE trials are pivotal phase 3 studies that have demonstrated the clinical benefits of this compound.
ENGAGE Trial: Treatment-Naïve Patients
The ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with Gaucher disease type 1.
| Parameter | Baseline (Mean ± SD or Median) | Change after 9 Months of this compound Treatment (Least-Square Mean) | Reference |
| Spleen Volume (multiples of normal) | 13.89 | -27.77% | [14] |
| Liver Volume (% of body weight) | 1.5 (placebo group baseline) | -6.64% | [14] |
| Hemoglobin (g/dL) | 11.9 | +1.22 g/dL | [14][15] |
| Platelet Count (x 10^9/L) | 67.6 | +41.06% | [14][15] |
| Plasma Glucosylceramide (µg/mL) | 11.5 | -79% (after 4.5 years) | [9][16][17] |
| Plasma Glucosylsphingosine (ng/mL) | 518.5 | -84% (after 4.5 years) | [9][16][17] |
ENCORE Trial: Patients Switching from Enzyme Replacement Therapy (ERT)
The ENCORE trial was a randomized, open-label, non-inferiority study comparing this compound to imiglucerase in patients with Gaucher disease type 1 who had been stabilized on ERT. The primary endpoint was the percentage of patients who remained clinically stable after 12 months.
| Parameter | Result | Reference |
| Percentage of stable patients (this compound group) | 85% | [2][18] |
| Percentage of stable patients (Imiglucerase group) | 94% | [2][18] |
Experimental Protocols
Glucosylceramide Synthase Inhibition Assay in Cell Homogenates
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of glucosylceramide synthase in a cell-free system.
Materials:
-
Cultured cells (e.g., MDCK)
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)
-
Radiolabeled UDP-glucose ([¹⁴C]UDP-glucose or [³H]UDP-glucose)
-
Ceramide substrate (e.g., C6-NBD-ceramide or natural ceramide)
-
This compound or other test inhibitors
-
Scintillation cocktail and counter
-
TLC plates and developing solvents
Procedure:
-
Cell Homogenate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells. The supernatant serves as the enzyme source.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell homogenate, radiolabeled UDP-glucose, and ceramide substrate.
-
Add varying concentrations of this compound or the test compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).
-
Extract the lipids.
-
Separate the radiolabeled glucosylceramide from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled glucosylceramide by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Glucosylceramide Synthase Inhibition Assay in Intact Cells
This assay assesses the ability of a compound to inhibit glucosylceramide synthesis within a living cell, providing insights into its cell permeability and intracellular activity.
Materials:
-
Cultured cells (e.g., MDCK, fibroblasts) in culture plates
-
Cell culture medium
-
Radiolabeled precursor (e.g., [³H]palmitate or a fluorescent ceramide analogue like NBD-C6-ceramide)
-
This compound or other test inhibitors
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
TLC plates and developing solvents
-
Phosphorimager or fluorescence scanner
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound or the test inhibitor for a specific duration.
-
Add the radiolabeled or fluorescent precursor to the cell culture medium and incubate for a further period to allow for metabolic labeling of lipids.
-
-
Lipid Extraction:
-
Wash the cells with PBS to remove excess precursor.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).
-
-
Lipid Analysis:
-
Separate the extracted lipids by TLC.
-
Visualize and quantify the labeled glucosylceramide using a phosphorimager (for radiolabeled lipids) or a fluorescence scanner (for fluorescently labeled lipids).
-
-
Data Analysis:
-
Measure the amount of labeled glucosylceramide in treated versus untreated cells.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Mechanism and Pathways
This compound's Mechanism of Action on Glucosylceramide Synthase
Caption: this compound competitively inhibits glucosylceramide synthase.
Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention
Caption: this compound inhibits the first step of glycosphingolipid synthesis.
Experimental Workflow for Determining IC50 in Intact Cells
Caption: Workflow for assessing GCS inhibition in intact cells.
Conclusion
This compound's mechanism of action is a clear and well-defined example of targeted substrate reduction therapy. Its high potency and specificity for glucosylceramide synthase translate into significant clinical benefits for patients with Gaucher disease type 1, as evidenced by robust data from extensive clinical trials. The experimental methodologies outlined in this guide provide a framework for the continued investigation of glucosylceramide synthase inhibitors and their effects on cellular lipid metabolism. The continued study of such targeted therapies holds promise for the treatment of a range of glycosphingolipid storage disorders.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Outcomes after 18 months of this compound therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Table 23, Details of Extension Studies – ENGAGE and ENCORE - Clinical Review Report: this compound (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Eliglustat Analogues
Introduction
This compound (Cerdelga®) is a potent, specific, and orally available inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By acting as a substrate reduction therapy (SRT), this compound decreases the rate of glucosylceramide (GlcCer) synthesis, thereby reducing the accumulation of this substrate in patients with Gaucher disease type 1, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[3][4] The efficacy of this compound is well-established for the systemic manifestations of Gaucher disease.[1][5] However, its utility is limited in neuronopathic forms of Gaucher disease (types 2 and 3) and other glycosphingolipid storage diseases with central nervous system (CNS) involvement, primarily due to its poor penetration of the blood-brain barrier.[5] This limitation has spurred the development of this compound analogues with improved pharmacokinetic profiles and CNS exposure. This guide provides a detailed overview of the structure-activity relationships (SAR) of these analogues, experimental protocols for their evaluation, and the underlying biochemical pathways.
Core Structure-Activity Relationship of the this compound Scaffold
This compound is a ceramide analogue, and its inhibitory activity stems from its ability to mimic the natural substrate, ceramide.[4] The core structure consists of a (1R,2R)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl moiety N-acylated with an octanoyl chain. Key structural features essential for its inhibitory activity against GCS include:
-
The Phenyl-like Moiety: The 2,3-dihydrobenzo[b][5][6]dioxin group mimics the sphingoid base of ceramide, anchoring the molecule in the enzyme's active site.
-
The Acyl Chain: The N-octanoyl group mimics the fatty acid chain of ceramide. The length and properties of this chain are critical for potency.
-
The Pyrrolidine Ring: This group influences the molecule's polarity and pharmacokinetic properties.
-
Stereochemistry: The specific (1R,2R) stereochemistry is crucial for high-affinity binding to GCS.
Development of this compound Analogues for CNS Applications
The primary goal in developing this compound analogues has been to enhance CNS penetration while maintaining or improving potency against GCS and metabolic stability.[5] The main strategies have involved modifications to the N-acyl group and the aromatic moiety to reduce the topological polar surface area (TPSA) and the number of rotatable bonds, properties associated with better blood-brain barrier permeability.[5]
A significant challenge in the development of CNS-active analogues is overcoming P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier and managing rapid metabolism, primarily by cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[3][5][6]
Quantitative Data on this compound and its Analogues
The following tables summarize the in vitro activity and in vivo pharmacokinetic properties of this compound and some of its key analogues.
Table 1: In Vitro Glucosylceramide Synthase (GCS) Inhibitory Activity
| Compound | GCS IC50 (nM) (Broken Cell Assay) | GlcCer Lowering IC50 (nM) (Intact MDCK Cells) | Reference |
| This compound (1) | 24 | 20 | [7][1][6] |
| CCG-203586 (2) | Low nanomolar | Not explicitly stated, but effective | [5] |
| Venglustat (3) | Not explicitly stated | Not explicitly stated, but effective | [5] |
Table 2: In Vivo Pharmacokinetic Properties of an this compound Analogue
| Compound | Systemic Clearance (Mouse) | Brain Exposure (Mouse) | Rationale for Further Optimization | Reference |
| CCG-203586 (2) | Rapid | Low | To improve metabolic stability and CNS penetration | [5] |
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation and comparison of novel chemical entities. Below are protocols for key assays used in the development of this compound analogues.
1. Glucosylceramide Synthase (GCS) Inhibition Assay (Broken Cell Method)
This assay directly measures the inhibitory activity of a compound on the GCS enzyme in a cell-free system.[5][8]
-
Enzyme Source: Crude cell membrane preparations from a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have detectable GCS activity.[1]
-
Substrates: A fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and the sugar donor, UDP-glucose.
-
Procedure:
-
Prepare cell homogenates by sonication or douncing in a suitable buffer.
-
Incubate the cell homogenate with varying concentrations of the test inhibitor for a predetermined time.
-
Initiate the enzymatic reaction by adding the fluorescent ceramide substrate and UDP-glucose.
-
Incubate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Separate the product (fluorescent glucosylceramide) from the unreacted substrate using high-performance liquid chromatography (HPLC).[9]
-
Quantify the fluorescent product.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
2. Cellular Glucosylceramide (GlcCer) Lowering Assay (Intact Cell Method)
This assay assesses the ability of a compound to inhibit GCS within a living cell, providing insights into cell permeability and target engagement.[5][8]
-
Cell Line: MDCK cells are commonly used.
-
Procedure:
-
Culture MDCK cells in appropriate media.
-
Treat the cells with varying concentrations of the test inhibitor for a period of time (e.g., 24 hours).[5]
-
Harvest the cells and extract the lipids using a suitable solvent system.
-
Quantify the amount of endogenous glucosylceramide using a sensitive method like HPLC coupled with mass spectrometry (LC-MS/MS).
-
Determine the IC50 value for the reduction of cellular GlcCer levels.
-
3. In Vivo Pharmacokinetic and Brain Penetration Studies
These studies are essential to evaluate the drug-like properties of the analogues in a living organism.
-
Animal Model: Typically, mice or rats are used.
-
Procedure:
-
Administer the test compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).
-
At various time points after administration, collect blood and brain tissue samples.
-
Process the samples to extract the drug.
-
Quantify the concentration of the drug in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, half-life, and the brain-to-plasma concentration ratio to assess CNS exposure.[5]
-
Visualizations of Pathways and Workflows
Glycosphingolipid Biosynthesis Pathway
Caption: The role of GCS in glycosphingolipid synthesis and its inhibition by this compound analogues.
Workflow for Development of CNS-Active this compound Analogues
Caption: Iterative workflow for the discovery and optimization of this compound analogues.
Metabolic Pathway of this compound
Caption: Primary metabolic pathways of this compound involving CYP450 enzymes.
The development of this compound analogues represents a focused effort to extend the therapeutic benefits of substrate reduction therapy to neuronopathic glycosphingolipid storage diseases. The structure-activity relationship studies have demonstrated that modifications to the this compound scaffold, particularly at the N-acyl position, can be strategically employed to enhance CNS penetration and metabolic stability.[5] The iterative process of design, synthesis, and comprehensive in vitro and in vivo testing is critical for identifying candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to explore novel pharmacophores and utilize advanced computational modeling to accelerate the discovery of the next generation of GCS inhibitors with improved therapeutic profiles for a broader range of devastating neurological disorders.
References
- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Eliglustat as a substrate reduction therapy for lysosomal storage disorders
An In-depth Technical Guide to Eliglustat as a Substrate Reduction Therapy for Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease (GD), the most common lysosomal storage disorder, results from a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in various organs.[1][2] this compound is a first-line oral substrate reduction therapy (SRT) that functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[3][4][5] By reducing the rate of substrate production, this compound helps to rebalance the metabolic pathway, alleviating the cellular storage burden and mitigating clinical manifestations such as hepatosplenomegaly, anemia, and thrombocytopenia.[4][5][6] Its metabolism is primarily dependent on the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4, necessitating patient genotyping for personalized dosing.[6][7][8] Clinical trials have demonstrated significant and sustained efficacy in both treatment-naïve patients and those switching from enzyme replacement therapy (ERT), with a generally favorable safety profile.[9][10] This guide provides a comprehensive overview of the pathophysiology of Gaucher disease, the mechanism of action of this compound, its pharmacokinetic and safety profiles, clinical efficacy data, and detailed experimental protocols relevant to its study.
The Pathophysiology of Gaucher Disease
Gaucher disease is an autosomal recessive genetic disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][11] This enzyme is responsible for the hydrolysis of glucosylceramide (GlcCer), a glycosphingolipid, into glucose and ceramide within the lysosome.[1][12] Deficient GCase activity leads to the progressive accumulation of GlcCer, primarily within the lysosomes of macrophages.[11][13] These substrate-engorged macrophages, known as "Gaucher cells," infiltrate various tissues, including the spleen, liver, bone marrow, and lungs, leading to the systemic manifestations of the disease.[2][11]
The clinical hallmarks of type 1 Gaucher disease, the non-neuronopathic form, include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal complications like bone pain, osteopenia, and pathologic fractures.[1][3][11] The accumulation of GlcCer and its cytotoxic metabolite, glucosylsphingosine, drives the pathology.[11][13]
This compound: Mechanism of Action and Pharmacokinetics
This compound is a ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][5][14] By partially inhibiting GCS, this compound reduces the rate of GlcCer production to a level that can be managed by the residual GCase activity in patients, thereby restoring a metabolic balance and reducing substrate accumulation in tissues.[4][6]
Pharmacokinetics and Metabolism
The metabolism of this compound is a critical factor in its clinical use. It is metabolized predominantly by CYP2D6 and to a lesser extent by CYP3A4.[6][8] Due to the high polymorphism of the CYP2D6 gene, a patient's metabolizer status must be determined via an FDA-cleared test prior to initiating therapy.[3][15] This allows for stratification into poor (PM), intermediate (IM), extensive (EM), or ultrarapid (URM) metabolizers, which dictates the appropriate dosage.[7] URMs may not achieve sufficient plasma concentrations for a therapeutic effect and are therefore not candidates for this compound therapy.[4][15]
The systemic exposure to this compound is highly dependent on this CYP2D6 genotype.[3] Co-administration with strong or moderate inhibitors of CYP2D6 or CYP3A can significantly increase this compound concentrations, elevating the risk of cardiac arrhythmias due to potential prolongation of PR, QTc, and/or QRS intervals.[15][16] Therefore, dose adjustments or contraindications are specified for various drug-drug interaction scenarios.[17]
Table 1: Pharmacokinetic Parameters of this compound (84 mg dose) by CYP2D6 Metabolizer Status
| Parameter | Extensive Metabolizers (EMs) | Intermediate Metabolizers (IMs) | Poor Metabolizers (PMs) |
|---|---|---|---|
| Recommended Dose | 84 mg Twice Daily[3][15] | 84 mg Twice Daily[3][15] | 84 mg Once Daily[3][15] |
| Median Tmax (hours) | 1.5 - 2.0[6] | 2.0[6] | 3.0[6] |
| Mean Cmax (ng/mL) | 12.1 - 25.0[6] | 44.6[6] | 113 - 137[6] |
| Mean AUCtau (ng·hr/mL) | 76.3 - 143[6] | 306[6] | 922 - 1057[6] |
| Terminal Half-life (hours) | ~6.5[6] | Not explicitly stated | ~8.9[6] |
| Metabolism | Primarily CYP2D6, lesser CYP3A4[6][8] | Primarily CYP2D6, lesser CYP3A4[6][8] | Primarily CYP3A4[6] |
| Oral Bioavailability | <5% (due to high first-pass metabolism)[3][6] | Not explicitly stated | Not explicitly stated |
Clinical Efficacy
The efficacy of this compound has been established in several key Phase 3 clinical trials, demonstrating significant improvements in the primary clinical manifestations of Gaucher disease type 1.
ENGAGE Trial (Treatment-Naïve Patients)
The ENGAGE trial was a randomized, double-blind, placebo-controlled study in previously untreated adults with GD1.[9] The primary analysis at 9 months showed statistically significant improvements in spleen volume, liver volume, hemoglobin concentration, and platelet count compared to placebo.[9][14] Long-term data over 4.5 years confirmed these clinically meaningful improvements and their sustainability.[9][18]
Table 2: Efficacy of this compound in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years)
| Parameter | Baseline (Mean ± SD or Median) | Change after 4.5 Years (Mean or Median) | Percent Change |
|---|---|---|---|
| Spleen Volume (MN) | 17.1[9][18] | -11.3 | -66%[9][18] |
| Liver Volume (MN) | 1.5[9][18] | -0.4 | -23%[9][18] |
| Hemoglobin (g/dL) | 11.9[9][18] | +1.4 | +12% |
| Platelet Count (x 10⁹/L) | 67.6[9][18] | +55.0 | +87%[9][18] |
| Chitotriosidase (nmol/h/ml) | 13,394[9][18] | -11,082 | -82%[9][18] |
| Glucosylceramide (μg/ml) | 11.5[9][18] | -9.1 | -79%[9][18] |
(MN = Multiples of Normal)
ENCORE Trial (Switch from ERT)
The ENCORE trial was a non-inferiority study involving patients who were clinically stable after at least 3 years of enzyme replacement therapy (ERT).[10] Patients were randomized to either continue ERT or switch to this compound. At 1 year, this compound was proven non-inferior to ERT in maintaining stability across a composite endpoint of hemoglobin, platelets, spleen, and liver volumes.[10] Long-term follow-up for up to 4 years showed that this clinical stability was maintained in patients who continued on this compound.[10]
Safety and Tolerability Profile
Across multiple clinical trials representing over 1400 patient-years of exposure, this compound has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were mild or moderate in severity and unrelated to the treatment.[19][20] The rate of adverse events was observed to decrease over time with continued treatment.[9]
Table 3: Common Treatment-Related Adverse Events (≥2% of Patients) from Pooled Analysis
| Adverse Event | Frequency |
|---|---|
| Dyspepsia | 5.9%[20] |
| Headache | 5.3%[20] |
| Abdominal Pain Upper | 5.1%[20] |
| Dizziness | 5.1%[20] |
| Diarrhea | 4.6%[20] |
| Nausea | 4.6%[20] |
| Arthralgia | 3.6%[20] |
| Constipation | 3.3%[20] |
| Fatigue | 2.8%[20] |
| GERD | 2.8%[20] |
| Palpitations | 2.8%[20] |
| Abdominal Distension | 2.5%[20] |
| Gastritis | 2.3%[20] |
Key Experimental Protocols
Protocol: Cell-Free Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound like this compound on GCS using a cell-free microsomal preparation.
1. Preparation of Microsomes: a. Harvest cells (e.g., from a cancer cell line with high GCS expression) during logarithmic growth phase.[21] b. Homogenize cells via sonication in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors like leupeptin and aprotinin).[21] c. Isolate microsomes via ultracentrifugation at approximately 129,000 x g for 60 minutes.[21] d. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzyme Reaction: a. Prepare a reaction mixture in a final volume of 0.2 mL.[21] The mixture should contain:
- 50 µg of microsomal protein.[21]
- Liposomal substrate: C₆-ceramide, phosphatidylcholine, and sulfatides.[21]
- Radiolabeled UDP-glucose (e.g., [³H]UDP-glucose) as the glucose donor.
- Varying concentrations of the inhibitor (this compound) or vehicle control. b. Initiate the reaction by adding the microsomal protein. c. Incubate the reaction in a shaking water bath at 37°C for 60 minutes.[21]
3. Product Extraction and Quantification: a. Terminate the reaction by adding a chloroform/methanol solvent mixture to extract total lipids.[21] b. Separate the radiolabeled product, [³H]glucosyl-C₆-ceramide, from the unreacted substrate using thin-layer chromatography (TLC) with a solvent system like chloroform/methanol/ammonium hydroxide (80:20:2 v/v/v).[21] c. Quantify the amount of product formed by scraping the corresponding TLC spot and measuring radioactivity via liquid scintillation counting.
4. Data Analysis: a. Calculate the percentage of GCS inhibition for each concentration of the inhibitor compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaucher's disease - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of this compound Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gaucher Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 12. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Cerdelga® Dosing and Administration | For US HCPs [pro.campus.sanofi]
- 17. Cerdelga (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Long-term adverse event profile from four completed trials of oral this compound in adults with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Pharmacokinetics and metabolism of Eliglustat in preclinical models
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Eliglustat in Preclinical Models
Introduction
This compound (Genz-112638) is an orally administered small molecule inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, this compound serves as a substrate reduction therapy for Gaucher disease type 1, an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase.[1][3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of this compound, drawing upon data from various animal models to inform researchers, scientists, and drug development professionals.
Pharmacokinetics in Preclinical Models
This compound has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacokinetic properties were found to be generally consistent across these species.[4]
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 1 to 2 hours across all tested species.[1][4] Despite its rapid absorption, the absolute oral bioavailability of this compound is low, which is attributed to extensive first-pass metabolism.[5][6] Studies with radiolabeled drug confirmed its oral bioavailability and showed that the majority of the compound is eliminated in the feces.[1]
Distribution
Preclinical studies indicate that this compound distributes to various tissues, with high concentrations observed in the liver, kidney, and adrenal gland.[1] Notably, distribution to the brain is limited, which is likely due to its nature as a P-glycoprotein (P-gp) substrate, leading to efflux at the blood-brain barrier.[1][7]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose
| Species | Dose (mg/kg) | Half-Life (t½) | Clearance (CL) (L/h/kg) |
| Mouse | 5 | 16 min | 6.3 |
| Rat | 5 | 24 min | 8.9 |
| Dog | 5 | 68 min | 4.4 |
Data sourced from preclinical studies.[1]
Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose
| Species | Dose (mg/kg) | Tmax (h) | Terminal Half-Life (t½) (h) |
| Mouse | 3 | ~1 | 0.546 |
| Rat | 3 | ~1 | 0.266 |
| Dog | 3 | ~1 | 1.03 |
| Monkey | 3 | ~1 | 1.43 |
Data sourced from FDA reports on preclinical studies.[4]
Metabolism of this compound
The metabolism of this compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.
Primary Metabolic Pathways
In vitro and in vivo studies have established that this compound is extensively metabolized, primarily through the cytochrome P450 (CYP) enzyme system.[1][8][9] The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety.[5] The resulting metabolites have been determined to be inactive.[5]
Key Metabolizing Enzymes: CYP2D6 and CYP3A4
Microsomal enzyme assays have identified CYP2D6 as the principal enzyme responsible for this compound metabolism, with CYP3A4 playing a lesser role.[1][8][10] This is a crucial consideration as the activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[9][11] While these phenotypes are a major focus in clinical settings, the enzymatic pathways are first elucidated in preclinical models. In preclinical species with low or undetectable levels of a major human circulating metabolite (Genz-399240), such as rats and dogs, other species like rabbits and monkeys showed appreciable levels.[4]
References
- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. dovepress.com [dovepress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Summary of Drug Interactions - Clinical Review Report: this compound (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of Eliglustat for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proven methodology for the chemical synthesis and purification of Eliglustat, a potent inhibitor of glucosylceramide synthase, for research purposes. The following sections provide comprehensive experimental protocols, quantitative data, and visualizations to facilitate the replication of this synthesis in a laboratory setting.
Introduction
This compound is a small molecule therapeutic approved for the treatment of Gaucher disease type 1. It functions as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the rate of glucosylceramide synthesis, this compound helps to alleviate the accumulation of this substrate in lysosomes, which is the underlying cause of Gaucher disease.[1][2] This guide focuses on a well-established synthetic route commencing from 1,4-benzodioxan-6-carbaldehyde, providing a practical approach for obtaining this compound for investigational use.
Chemical Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available 1,4-benzodioxan-6-carbaldehyde. The key steps involve a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by a series of transformations to build the final molecule.
Synthesis Workflow
Figure 1: Synthetic workflow for this compound starting from 1,4-benzodioxan-6-carbaldehyde.
Quantitative Data for Synthesis
The following table summarizes the yields for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Horner-Wadsworth-Emmons Olefination | 1,4-Benzodioxan-6-carbaldehyde | (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate | 98 | - |
| 2 | Sharpless Asymmetric Dihydroxylation | (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate | Chiral syn-1,2-diol | 82 | - |
| 3 | Acetonide Protection | Chiral syn-1,2-diol | Protected Diol | 83 | - |
| 4-6 | Reduction, Oxidation, Wittig | Protected Diol | para-Methoxycinnamyl derivative | 67 (over 3 steps) | - |
| 7 | Deprotection and Benzylation | para-Methoxycinnamyl derivative | syn-1,2-dibenzyl ether | 71 | - |
| 8 | Diastereoselective Amination | syn-1,2-dibenzyl ether | Protected syn-1,2-amino benzyl ether | 62 | >20:1 |
| 9 | Hydrogenolysis | Tertiary Amine | (1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol | 81 | - |
| 10 | Acylation | (1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol | This compound | 53 | - |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Step 1: Synthesis of (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate
To a solution of sodium hydride (16.75 mmol) in dry tetrahydrofuran (25 mL), trimethylphosphonoacetate (30.46 mmol) is added at 0 °C. The mixture is stirred for 10 minutes, followed by the addition of a solution of 1,4-benzodioxan-6-carboxaldehyde (15.23 mmol) in tetrahydrofuran (25 mL). The reaction is stirred at room temperature for 2 hours, then quenched with ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[4]
Step 2: Sharpless Asymmetric Dihydroxylation
The olefin from the previous step is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to furnish the chiral syn-1,2-diol.[5]
Step 8: Diastereoselective Amination
The syn-1,2-dibenzyl ether (6) is reacted with chlorosulfonyl isocyanate (CSI) in a mixture of toluene and n-hexane (10:1) at -78 °C to yield the protected syn-1,2-amino benzyl ether (5).[2][4]
Step 9: Hydrogenolysis
To a solution of the tertiary amine intermediate (13) in ethanol, 10% palladium on carbon is added. The reaction mixture is stirred under a hydrogen atmosphere for 16 hours. The mixture is then filtered through Celite and the filtrate is concentrated in vacuo to yield the amino alcohol (14).[4]
Step 10: Synthesis of this compound
To a solution of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol (14) (0.06 mmol) and triethylamine (0.12 mmol) in dry dichloromethane (1.2 mL), octanoyl chloride (0.08 mmol) is added at 0 °C. The reaction is stirred for 2 hours at the same temperature. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.[4]
Purification of this compound
Purification of the final compound and intermediates is crucial to obtain high-purity this compound for research use. Column chromatography is the primary method employed.
Column Chromatography
Flash column chromatography using silica gel (230-400 mesh) is a standard method for purifying the intermediates and the final product. The choice of eluent system depends on the polarity of the compound being purified. A gradient of ethyl acetate in hexanes is commonly used. For the final purification of this compound, a mobile phase of methanol in ethyl acetate with a small amount of triethylamine can be effective.[4]
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, preparative reverse-phase HPLC can be utilized. A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid.[4]
| Parameter | Value |
| Column | C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 10-90% B over a specified time |
| Detection | UV at 254 nm |
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the desired stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and intermediates. A typical analytical method would use a C18 column with a mobile phase of methanol and acetonitrile.[6]
Mechanism of Action: Signaling Pathway
This compound's therapeutic effect stems from its inhibition of glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway.
Figure 2: Mechanism of action of this compound in the glycosphingolipid biosynthesis pathway.
In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide.[1][2] this compound inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[7] This upstream inhibition reduces the amount of glucosylceramide produced, thereby lessening the substrate burden on the deficient GBA enzyme and mitigating the pathological accumulation of lipids in lysosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of this compound via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Inhibition of Glucosylceramide Synthase by Eliglustat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, this compound effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites. This mechanism of action, known as substrate reduction therapy (SRT), is the cornerstone of its therapeutic application in Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of GlcCer. This technical guide provides an in-depth overview of the in vitro inhibitory potency of this compound on GCS, detailed experimental protocols for its assessment, and a visualization of the relevant biochemical pathways.
Data Presentation: In Vitro IC50 of this compound on GCS
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro IC50 of this compound for GCS has been determined in various cell-based and cell-free assays, consistently demonstrating its high affinity and specificity for the enzyme. The table below summarizes the reported IC50 values across different experimental systems.
| Cell Line/Enzyme Source | IC50 (nM) | Notes |
| K562 cells | ~24 | Human chronic myelogenous leukemia cell line.[1] |
| MDA-MB-231 cells | 25 | Human breast adenocarcinoma cell line. |
| MDCK cell homogenates | 115 | Madin-Darby Canine Kidney cell lysates. |
| Intact MDCK cells | 20 | The higher potency in intact cells is attributed to the high lipophilicity of this compound, allowing it to concentrate within cells. |
| Human GCS | 15 - 31 | Recombinant human glucosylceramide synthase. |
| Mouse GCS | 51 - 190 | Recombinant mouse glucosylceramide synthase. |
Experimental Protocols
The determination of the IC50 value for an inhibitor of GCS, such as this compound, typically involves an in vitro enzyme activity assay. The following is a detailed methodology synthesized from established protocols, primarily utilizing a fluorescently labeled substrate, NBD C6-ceramide.
Protocol: Determination of this compound IC50 on GCS Activity using a Fluorescent Substrate
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions or whole cell lysates from a cell line expressing GCS (e.g., HeLa, K562, or insect cells overexpressing recombinant GCS).
-
Substrates:
-
NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine)
-
Uridine diphosphate glucose (UDP-glucose)
-
-
Inhibitor: this compound
-
Buffers and Solutions:
-
Lysis Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 4 mM MgCl2 and protease inhibitors)
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 20 mM KCl, 30 mM MgCl2, 20% glycerol, 2 mM DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solvents for chromatography (e.g., HPLC-grade solvents)
-
-
Equipment:
-
Sonicator or homogenizer
-
Centrifuge
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Thin-Layer Chromatography (TLC) setup with a fluorescence imager.
-
96-well plates (optional, for high-throughput screening)
-
2. Preparation of Reagents:
-
Enzyme Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
The supernatant (whole cell lysate) can be used directly, or further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is then resuspended in Assay Buffer.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).
-
-
Substrate Preparation:
-
Prepare a stock solution of NBD C6-ceramide in an organic solvent (e.g., chloroform or ethanol).
-
For cell-based assays, the NBD C6-ceramide is often complexed with BSA to facilitate its delivery to the cells.
-
Prepare a stock solution of UDP-glucose in Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of concentrations for the IC50 determination (e.g., from 0.1 nM to 10 µM).
-
3. GCS Activity Assay and Inhibition:
-
In a microcentrifuge tube or a well of a 96-well plate, combine the enzyme preparation (e.g., 50 µg of protein) with the Assay Buffer.
-
Add the desired concentration of this compound from the serial dilutions. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates: NBD C6-ceramide (e.g., final concentration of 35 µM) and UDP-glucose (e.g., final concentration of 10 mM).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 1-16 hours), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
4. Product Detection and Quantification:
-
Lipid Extraction:
-
Vortex the reaction mixture after adding the extraction solvent.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Chromatographic Separation and Detection:
-
Resuspend the dried lipids in a suitable solvent.
-
Separate the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) using either HPLC or TLC.
-
HPLC: Use a suitable column (e.g., C18) and a gradient elution. Detect the fluorescent lipids using a fluorescence detector (excitation ~466 nm, emission ~536 nm).
-
TLC: Spot the lipid extract on a silica gel plate and develop it with an appropriate solvent system. Visualize the fluorescent spots under UV light and quantify the intensity using an imaging system.
-
-
Quantify the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve of NBD C6-glucosylceramide.
-
5. IC50 Calculation:
-
Calculate the percentage of GCS inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of GCS activity.
Mandatory Visualizations
Glycosphingolipid Biosynthesis Pathway
The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of various classes of glycosphingolipids.
References
Cellular Uptake and Distribution of Eliglustat In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] Understanding the mechanisms of its cellular uptake, transport, and intracellular distribution is critical for elucidating its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the in vitro cellular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows.
Mechanism of Action and Cellular Transport
This compound, a ceramide analogue, reduces the pathological accumulation of glucosylceramide by inhibiting its synthesis.[3][4] Its cellular pharmacokinetics are governed by a combination of passive diffusion and active transport mechanisms.
1.1 Cellular Uptake: As a lipophilic small molecule, this compound is believed to cross the plasma membrane primarily through passive diffusion. Its high degree of lipophilicity contributes to its ability to concentrate within cells, a factor that enhances its potency in intact cellular systems compared to cell-free enzyme assays.[5]
1.2 P-glycoprotein Mediated Efflux: A critical determinant of this compound's net intracellular concentration and tissue distribution is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1).[4][6] P-gp is an efflux pump highly expressed in various tissues, including the blood-brain barrier, where it actively transports a wide range of xenobiotics out of cells.[7][8] this compound is a known substrate of P-gp, which significantly limits its penetration into the central nervous system and makes it unsuitable for treating neuronopathic forms of Gaucher disease.[7][9]
Intracellular Distribution and Organellar Effects
Once inside the cell, this compound primarily targets glucosylceramide synthase located at the Golgi complex.[5] However, studies have revealed its accumulation and effects in other compartments, notably the lysosomes. In vitro work in RAW264.7 macrophage-like cells has shown that this compound treatment leads to the accumulation of single-membrane autolysosomes, indicating it acts as an autophagy flux inhibitor by blocking autolysosomal degradation.[10] This effect is distinct from its primary mechanism of action but may contribute to its broader cellular impacts.
Quantitative Data Summary
The following tables summarize key in vitro quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type / System | Value | Reference |
|---|---|---|---|
| IC₅₀ | K562 cells | ~24 nmol/L | [3] |
| IC₅₀ | Intact MDCK cells | 20 nM | [5] |
| IC₅₀ | MDCK cell homogenates | 115 nM | [5] |
| IC₅₀ | Glucosylceramide Synthase | 10 ng/mL |[11] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit the target enzyme or cellular process by 50%. The higher potency in intact cells versus cell homogenates suggests intracellular accumulation.[5][7]
Table 2: P-glycoprotein (P-gp) Mediated Efflux
| Compound | Cell Line | Efflux Ratio | Reference |
|---|---|---|---|
| This compound Analogue (Compound 2) | MDR1-MDCK | 298 | [9] |
| Optimized Analogue (Compound 17) | MDR1-MDCK | 60 |[9] |
The efflux ratio is calculated from bidirectional transport assays. A higher ratio indicates greater susceptibility to P-gp mediated efflux. The data shows that modifications to the this compound scaffold can significantly reduce P-gp efflux.[9]
Table 3: In Vitro Distribution Characteristics
| Parameter | System | Value | Reference |
|---|---|---|---|
| Plasma Protein Binding | Human Plasma | 76% - 83% | [12] |
| Red Blood Cell Partitioning | Human Blood | No significant partitioning |
| Blood to Plasma Ratio | Human Blood | 1.31 - 1.37 | |
Experimental Protocols
4.1 Protocol for P-glycoprotein (P-gp) Efflux Assay
This protocol determines if a compound is a substrate of the P-gp transporter using a bidirectional transport assay in a polarized cell monolayer, such as MDR1-MDCK cells.
-
Cell Seeding: Seed MDR1-MDCK cells onto permeable filter supports (e.g., Transwell® inserts) and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.
-
Assay Initiation:
-
Apical to Basolateral (A→B) Transport: Add this compound to the apical (upper) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound to the basolateral (lower) chamber.
-
Known P-gp inhibitors (e.g., verapamil) can be used as controls to confirm P-gp specific transport.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A→B, apical for B→A). Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
An ER > 2 is generally considered indicative of active efflux.
-
4.2 Protocol for Autophagy Flux Analysis
This protocol assesses the impact of this compound on the autophagy pathway, specifically the fusion of autophagosomes with lysosomes and subsequent degradation.
-
Cell Transfection: Transfect a suitable cell line (e.g., RAW264.7, HeLa) with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3). This protein fluoresces yellow (GFP+RFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, as the GFP signal is quenched by low pH.
-
Drug Treatment: Treat the transfected cells with this compound at various concentrations and for different durations. Include positive controls that block autophagy at different stages, such as Bafilomycin A1 or Chloroquine (which inhibit lysosomal acidification and degradation).[10] A vehicle-treated group serves as the negative control.
-
Fluorescence Microscopy: Fix the cells and acquire images using a confocal fluorescence microscope with appropriate channels for GFP and RFP.
-
Image Analysis:
-
Quantify the number of yellow puncta (autophagosomes) and red puncta (autolysosomes) per cell.
-
An accumulation of yellow puncta and a decrease in red puncta, as observed with this compound, indicates a blockage of autophagic flux at the degradation step.[10]
-
Conclusion
The cellular uptake and distribution of this compound are complex processes pivotal to its therapeutic action. In vitro studies demonstrate that while its lipophilic nature facilitates entry into cells, its intracellular concentration is significantly modulated by active efflux via the P-gp transporter. This interaction is a key reason for its limited brain penetration. Within the cell, this compound potently inhibits its target, glucosylceramide synthase, in the Golgi apparatus. Furthermore, emerging evidence reveals that this compound also accumulates in and affects lysosomal function, leading to an inhibition of autophagic flux. A thorough understanding of these cellular mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development and optimization of substrate reduction therapies for lysosomal storage diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture of Specificity: A Technical Guide to Eliglustat's Interaction with Glucosylceramide Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, exhibits remarkable specificity for its target enzyme, glucosylceramide synthase (GCS). This document provides an in-depth technical exploration of the molecular underpinnings of this specificity. By examining the kinetic data, the structural basis of the enzyme-inhibitor interaction, and the experimental methodologies used for its characterization, we illuminate the key factors governing this compound's potent and selective inhibition of GCS. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development, glycobiology, and lysosomal storage disorders.
Introduction: Glucosylceramide Synthase and Gaucher Disease
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to the "Gaucher cells" that infiltrate various organs.[1][2] The clinical manifestations primarily include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[2][3]
Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[4] In the context of Gaucher disease, the continuous synthesis of glucosylceramide by GCS exacerbates the substrate accumulation in the absence of sufficient glucocerebrosidase activity.
This compound is a substrate reduction therapy designed to specifically inhibit GCS, thereby reducing the rate of glucosylceramide synthesis to a level that can be managed by the residual glucocerebrosidase activity in patients.[4][5] This approach aims to restore the metabolic balance and alleviate the clinical symptoms of Gaucher disease.[5]
Mechanism of Action: Potent and Specific Inhibition
This compound functions as a potent and highly specific inhibitor of glucosylceramide synthase.[6][7] It is a structural analog of ceramide, allowing it to competitively bind to the active site of GCS.[6] This targeted inhibition reduces the production of glucosylceramide, thereby lessening the substrate burden on the deficient glucocerebrosidase enzyme.[2][8]
Quantitative Analysis of Inhibition
The potency and specificity of this compound have been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for GCS, while comparative assays against other glycosidases highlight its remarkable selectivity.
| Enzyme | IC50 (nM) | Cell Line/System | Reference |
| Glucosylceramide Synthase (GCS) | 20 | Intact MDCK cells | [9] |
| Glucosylceramide Synthase (GCS) | 24 | K562 cells | [6] |
| Glucosylceramide Synthase (GCS) | 25 | - | [3] |
| β-Glucosidase I and II | >2,500,000 | - | |
| Lysosomal Glucocerebrosidase | >2,500,000 | - | |
| Non-lysosomal Glycosylceramidase | 1,600,000 | - | |
| Sucrase | No inhibition up to 10,000 | - | [9] |
| Maltase | No inhibition up to 10,000 | - | [9] |
Table 1: Inhibitory activity of this compound against glucosylceramide synthase and other glycosidases.
Molecular Basis of Specificity: Insights from a Structural Model
While an experimental crystal structure of this compound bound to human glucosylceramide synthase is not yet available, a high-fidelity structural model of the enzyme has been generated using advanced computational methods such as AlphaFold.[1][5] This model, combined with site-directed mutagenesis studies, has provided significant insights into the architecture of the active site and the key residues involved in substrate binding.
The active site of GCS is located on the cytosolic face of the Golgi apparatus.[9] In silico docking and molecular dynamics simulations of the natural substrates, ceramide and UDP-glucose, have identified a constellation of amino acid residues crucial for their binding and for the catalytic activity of the enzyme.[1][5]
Key residues in the GCS active site include:
-
For UDP-glucose binding: Asp144, Glu235, and Asp236 are involved in coordinating the essential manganese ion cofactor, which in turn interacts with the phosphate groups of UDP-glucose. Gly210, Val208, and Trp276 contribute to the correct orientation of the UDP-glucose molecule.[1][5]
-
For ceramide binding: A hydrophobic pocket formed by Phe205, Cys207, Tyr237, and Leu284 accommodates the polar head of ceramide. His193 plays a critical role in anchoring the ceramide substrate within the active site.[1][5]
Given that this compound is a ceramide analog, it is highly probable that it occupies the ceramide-binding pocket and interacts with the same key residues. The specificity of this compound likely arises from the precise complementarity of its chemical structure to the shape and electrostatic environment of this pocket, allowing for high-affinity binding that is not readily achieved with other, structurally dissimilar glycosidases.
Signaling Pathways and Experimental Workflows
Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.
Putative Binding of this compound in the GCS Active Site
Caption: Putative binding of this compound within the ceramide-binding pocket of GCS.
Experimental Workflow: In Vitro GCS Inhibition Assay
Caption: Workflow for an in vitro glucosylceramide synthase inhibition assay.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol is adapted from established methods for measuring GCS activity and its inhibition.
Materials:
-
Microsomal protein preparation from a suitable cell line (e.g., MDCK or K562 cells) as the source of GCS.
-
C6-ceramide
-
Phosphatidylcholine
-
Brain sulfatides
-
[³H]UDP-glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
Sodium phosphate buffer (0.1 M, pH 7.8)
-
EDTA (2.0 mM)
-
MgCl₂ (10 mM)
-
Dithiothreitol (1.0 mM)
-
β-NAD (2.0 mM)
-
This compound or other test inhibitors
-
Thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Preparation of Liposomal Substrate:
-
Prepare a liposomal suspension containing C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (0.9 mM).
-
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the following:
-
50 µg of microsomal protein
-
Liposomal substrate
-
Sodium phosphate buffer
-
EDTA, MgCl₂, dithiothreitol, and β-NAD
-
-
Add varying concentrations of this compound or the test inhibitor. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding [³H]UDP-glucose (to a final concentration of 0.5 mM, with a specific activity of approximately 4,700 dpm/nmol).
-
The total reaction volume is typically 0.2 ml.
-
-
Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C for 60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding a suitable solvent, such as chloroform/methanol.
-
-
Lipid Extraction and Separation:
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the radiolabeled glucosylceramide from the unreacted [³H]UDP-glucose and other lipids.
-
-
Quantification:
-
Scrape the portion of the TLC plate corresponding to glucosylceramide into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of glucosylceramide synthesized in the presence of different inhibitor concentrations.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantification of Glucosylceramide in Cell Lysates
This protocol provides a method for quantifying cellular glucosylceramide levels, which is essential for assessing the in vivo efficacy of GCS inhibitors.
Materials:
-
Cell lysates
-
Chloroform
-
Methanol
-
Internal standard (e.g., C6-NBD-GlcCer)
-
Sphingolipid ceramide N-deacylase (SCDase)
-
O-phthalaldehyde (OPA)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector and a normal-phase column.
Procedure:
-
Lipid Extraction:
-
To a known amount of cell lysate (e.g., containing 100-400 µg of protein), add a chloroform/methanol mixture and the internal standard.
-
Incubate at 37°C for 2 hours to ensure complete extraction.
-
Perform a phase separation by adding chloroform and water, followed by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it.
-
-
Deacylation:
-
Resuspend the dried lipids in a buffer suitable for SCDase activity.
-
Add SCDase to hydrolyze the N-acyl linkage of glucosylceramide, generating glucosylsphingosine.
-
-
Derivatization:
-
Derivatize the resulting glucosylsphingosine with OPA to form a fluorescent adduct.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the OPA-derivatized glucosylsphingosine using a normal-phase column.
-
Detect the fluorescent adduct using a fluorescence detector.
-
-
Quantification:
-
Quantify the amount of glucosylceramide by comparing the peak area of the OPA-derivatized glucosylsphingosine to that of the internal standard and a standard curve generated with known amounts of glucosylceramide.
-
Conclusion
The specificity of this compound for glucosylceramide synthase is a multifactorial phenomenon rooted in its structural mimicry of the natural substrate, ceramide, and the unique architecture of the GCS active site. This high degree of selectivity, supported by robust quantitative data, minimizes off-target effects and contributes to its favorable safety profile. The experimental protocols detailed herein provide a framework for the continued investigation of GCS inhibitors and their therapeutic potential. A deeper understanding of the molecular interactions between this compound and GCS, ideally through high-resolution structural studies, will undoubtedly pave the way for the design of next-generation substrate reduction therapies for Gaucher disease and other glycosphingolipid storage disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. issaasphil.org [issaasphil.org]
- 5. Human Glucosylceramide Synthase at Work as Provided by “In Silico” Molecular Docking, Molecular Dynamics, and Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Eliglustat In Vitro Assay for GCS Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, this compound effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites. This mechanism of action, known as substrate reduction therapy (SRT), is the basis for its use in the treatment of Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of GlcCer.[2] Accurate and reproducible in vitro assays are crucial for studying the inhibitory activity of this compound and for the development of new GCS inhibitors.
These application notes provide detailed protocols for two common in vitro methods to assess the inhibitory effect of this compound on GCS activity: a cell-free microsomal assay and a cell-based assay.
Quantitative Data Summary
The inhibitory potency of this compound against GCS has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.
| Assay Type | System | Substrate | Detection Method | This compound IC50 | Reference |
| Cell-Based | Intact MDCK cells | Endogenous | Not Specified | 20 nM | [3] |
| Cell-Based | K562 cells | Endogenous | Not Specified | ~24 nM | [4][5] |
| Cell-Free | Human A375 cell-derived microsomes | Exogenous | Not Specified | 10 ng/mL | [6] |
| Cell-Free | Human K562 cells | Exogenous | Not Specified | 10 ng/mL | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line or enzyme source, substrate concentration, and detection method used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glycosphingolipid biosynthesis pathway, the mechanism of action of this compound, and the general workflows for the in vitro GCS inhibition assays.
References
- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Dosing of Eliglustat in Mouse Models of Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing strategies and experimental protocols for the use of eliglustat, a glucosylceramide synthase inhibitor, in preclinical mouse models of Gaucher disease. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of substrate reduction therapy.
Quantitative Dosing and Efficacy Data
The following table summarizes the key quantitative data from preclinical studies of this compound in a relevant mouse model of Gaucher disease. This data provides a basis for dose selection and expected outcomes.
| Parameter | Details |
| Mouse Model | gbaD409V/null (knock-in model with low residual β-glucocerebrosidase activity)[1][2][3] |
| This compound Dosing Regimen | 75 mg/kg/day, orally (p.o.)[1] |
| 150 mg/kg/day, orally (p.o.)[1] | |
| Treatment Duration | Up to 10 weeks[1] |
| Age of Mice | Young (10 weeks) and Older (7 months)[1] |
| Route of Administration | Oral (p.o.)[1] |
| Efficacy in Young Mice | Dose-dependent reduction in tissue glucosylceramide content[1] |
| Significant decrease in the number of hepatic Gaucher cells[1] | |
| Efficacy in Older Mice | Halting of age-related glucosylceramide accumulation in kidney, spleen, and liver[1] |
| Reduction in the number of Gaucher cells[1] | |
| Safety/Tolerability | No observed weight loss in treated mice compared to vehicle controls[1] |
| Pharmacokinetics (Mouse) | Elimination half-life: 16 minutes (following a 5 mg/kg i.v. dose)[1] |
| Clearance: 6.3 L/h/kg (following a 5 mg/kg i.v. dose)[1] | |
| Note on other models | In a conduritol B epoxide (CBE)-induced mouse model of Gaucher disease type 3, this compound was found to be inactive at a dose of 10 mg/kg administered intraperitoneally for 14 days. This study was focused on evaluating a brain-penetrant analog of this compound[4]. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to mouse models of Gaucher disease.
Animal Model
The gbaD409V/null mouse model is a frequently used model for preclinical studies of this compound[1]. This knock-in model possesses a point mutation in the Gba gene, leading to reduced β-glucocerebrosidase activity and the progressive accumulation of glucosylceramide, mimicking the pathophysiology of Gaucher disease[1].
Preparation and Administration of this compound
-
Formulation: While the specific vehicle used in the pivotal preclinical studies was not detailed, a common practice for oral administration of hydrophobic compounds like this compound in mice involves suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Route of Administration: Oral gavage is a precise method for delivering a specific dose of the compound directly into the stomach.
-
Protocol for Oral Gavage:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse and insert a sterile, flexible feeding needle attached to a syringe into the esophagus and down to the stomach.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the mouse briefly after administration to ensure no adverse effects.
-
Efficacy Assessment
-
Tissue Glucosylceramide Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest tissues of interest (e.g., liver, spleen, kidney).
-
Homogenize the tissues and extract lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantify glucosylceramide levels using a validated method such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Histopathological Analysis:
-
Fix harvested tissues (e.g., liver) in 10% neutral buffered formalin.
-
Process the fixed tissues and embed in paraffin.
-
Section the paraffin blocks and stain with hematoxylin and eosin (H&E) to visualize general tissue morphology and with periodic acid-Schiff (PAS) to identify Gaucher cells (macrophages with accumulated glucosylceramide).
-
Quantify the number and size of Gaucher cells per field of view using light microscopy.
-
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound functions as a substrate reduction therapy for Gaucher disease. It specifically inhibits the enzyme glucosylceramide synthase, which is responsible for the first step in the biosynthesis of most glycosphingolipids[5][6]. By blocking this enzyme, this compound reduces the production of glucosylceramide, thereby lessening the amount of this substrate that accumulates in the lysosomes of patients with deficient β-glucocerebrosidase activity[7][8].
Caption: Mechanism of action of this compound in Gaucher disease.
Experimental Workflow for Dosing Studies
The following diagram outlines a typical experimental workflow for determining the appropriate dosing of this compound in a mouse model of Gaucher disease.
Caption: Experimental workflow for this compound dosing in mice.
References
- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Dissolving Eliglustat Tartrate for Cell Culture Experiments
These application notes provide detailed protocols for the solubilization and use of Eliglustat tartrate in in vitro cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
Product Summary
This compound tartrate is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, this compound reduces the production of glucosylceramide, the primary substrate that accumulates in Gaucher disease.[3][4] In cell-based assays, it has been shown to inhibit glucosylceramide production and reduce the cell surface presentation of downstream gangliosides like GM1 and GM3, with IC50 values in the low nanomolar range.[1][5] For example, the IC50 for inhibiting glucosylceramide production in K562 cells is approximately 40 nM.[1]
Mechanism of Action
This compound tartrate is a substrate reduction therapy agent. It acts as a specific and potent inhibitor of the enzyme glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[2] This is a crucial step in the synthesis of a large family of glycosphingolipids. In lysosomal storage disorders like Gaucher disease, a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase) leads to the harmful accumulation of glucosylceramide.[3] By inhibiting its synthesis, this compound helps to balance the rate of glucosylceramide production with its impaired rate of degradation, thereby alleviating the substrate burden.[4]
Solubility of this compound Tartrate
This compound tartrate is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous solutions.[1] For cell culture applications, a high-concentration stock solution is typically prepared in an organic solvent like DMSO, which is then diluted to the final working concentration in the aqueous culture medium.
| Solvent | Solubility | Notes | Source |
| DMSO | ~20 mg/mL | - | [1] |
| 45 mg/mL | Sonication is recommended. | [6] | |
| 100 mg/mL | Ultrasonic treatment is needed. Use newly opened, hygroscopic DMSO for best results. | [5][7] | |
| Ethanol | ~20 mg/mL | - | [1] |
| 74 mg/mL | Sonication is recommended. | [6] | |
| Dimethyl Formamide (DMF) | ~20 mg/mL | - | [1] |
| Methanol | 1 mg/mL | Used to prepare a 1000 µg/mL stock solution. | [4] |
| Aqueous Buffers | Sparingly Soluble | Recommended to first dissolve in ethanol before diluting with buffer. | [1][4] |
| Water | 0.113 mg/mL | - | [3] |
| Ethanol:PBS (1:30, pH 7.2) | ~0.03 mg/mL | Prepared by first dissolving in ethanol, then diluting with PBS. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is essential for minimizing the final concentration of the organic solvent in the cell culture medium.
Materials:
-
This compound tartrate (FW: 479.6 g/mol for hemitartrate)[1]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Calibrated analytical balance and weighing paper
Procedure:
-
Weighing: Accurately weigh a small amount of this compound tartrate powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired concentration of 10 mM and the molecular weight (use the specific MW from your product sheet), calculate the required volume of DMSO.
-
Calculation Example (for 5 mg of Hemitartrate, FW 479.6):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * FW ( g/mol ))
-
Volume (µL) = (0.005 g / (0.010 mol/L * 479.6 g/mol )) * 1,000,000 µL/L ≈ 1042.5 µL
-
-
Carefully add the calculated volume of DMSO to the tube containing the powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator or gentle warming (e.g., 37°C water bath) to aid dissolution.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][8]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The key is to avoid precipitation of the compound upon addition to the aqueous medium.
Materials:
-
10 mM this compound tartrate stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C. This helps to prevent the compound from precipitating out of solution upon dilution.[6]
-
Serial Dilution (Recommended): To avoid shocking the compound with a large volume of aqueous solution, perform an intermediate dilution step.
-
Dilute the 10 mM stock solution in pre-warmed culture medium to create an intermediate concentration (e.g., 100 µM or 10 µM).
-
Vortex the intermediate dilution gently but thoroughly.
-
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution for higher final concentrations) to the final volume of pre-warmed cell culture medium in your culture vessel (e.g., flask, plate).
-
Example for a 100 nM final concentration from a 100 µM intermediate stock: Add 1 µL of the 100 µM solution for every 1 mL of final culture medium (a 1:1000 dilution).
-
-
Mixing: Gently swirl the culture plate or flask immediately after adding the compound to ensure uniform distribution.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium and include a vehicle control (medium with the same final DMSO concentration) in your experiments. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
Important Considerations:
-
Stability: Aqueous solutions of this compound are not stable for long periods. It is strongly recommended to prepare fresh working solutions for each experiment from the frozen stock.[1]
-
Inert Gas: For maximum stability of the stock solution, the solvent can be purged with an inert gas (like argon or nitrogen) before dissolving the compound.[1]
-
Cell Lines: The effective concentration of this compound can vary between cell lines. Typical working concentrations for inhibiting ganglioside production range from 0.6 nM to 1000 nM.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Transferase | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
Application Notes and Protocols: Utilizing Eliglustat for the Study of Glycosphingolipid Metabolism in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycosphingolipids (GSLs) are essential components of neuronal cell membranes, playing critical roles in cell signaling, recognition, and membrane stability.[1][2] Dysregulation of GSL metabolism is implicated in several neurodegenerative lysosomal storage disorders, most notably Gaucher disease.[3][4][5] Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most GSLs.[6][7] By blocking GCS, this compound reduces the production of glucosylceramide (GlcCer) and its downstream derivatives, a mechanism known as substrate reduction therapy (SRT).[7][8] This property makes this compound a valuable tool for researchers studying the dynamics of GSL metabolism, the pathophysiology of GSL storage diseases, and the functional roles of GSLs in neuronal cells.
These application notes provide a comprehensive guide to using this compound in a laboratory setting to investigate its effects on GSL metabolism in cultured neuronal cells.
I. Mechanism of Action and Signaling Pathway
This compound functions by inhibiting UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS).[6] This enzyme is located on the cytosolic face of the Golgi apparatus and catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[8][9] GlcCer is the precursor for the synthesis of a vast array of complex GSLs, including lactosylceramides, globosides, and gangliosides.[1] By inhibiting this initial step, this compound effectively reduces the overall cellular load of these GSLs.[10][11] This is particularly relevant in disease models like Gaucher disease, where a deficiency in the lysosomal enzyme glucocerebrosidase (GCase) leads to the accumulation of GlcCer.[3][7]
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of this compound.
II. Experimental Workflow
The general workflow for studying the effects of this compound on neuronal cells involves several key stages: culturing the neuronal cells, treating them with varying concentrations of this compound, harvesting the cells, extracting the lipids, and finally, analyzing the GSL profiles using techniques like mass spectrometry.
Caption: A typical experimental workflow for studying this compound in neuronal cells.
III. Quantitative Data Summary
The following table summarizes quantitative data on the inhibitory effects of this compound and its analogs on GCS and GSL levels. While this compound itself has poor brain penetration, modified analogs have been developed to study CNS effects in animal models.[12][13]
| Compound | Model System | Parameter Measured | Result | Reference |
| This compound | In vitro | GCS Inhibition (IC50) | ~25 nM | [14] |
| This compound Analog (CCG-203586) | Wild-Type Mouse Brain (in vivo) | Brain GlcCer Reduction | Significant dose-dependent decrease | [13] |
| This compound Analog (CCG-222628) | CBE Mouse Model (Gaucher Type 3) | Brain GlcCer Reduction | 19% reduction (at 10 mg/kg) | [12][15] |
| This compound Analog (CCG-222628) | CBE Mouse Model (Gaucher Type 3) | Brain GlcSph Reduction | 39% reduction (at 10 mg/kg) | [12][15] |
| This compound | H3K27M-mut DMG cells (in vitro) | GD2 Ganglioside Expression | Significant reduction at 40 µM | [16] |
CBE: Conduritol-β-epoxide, a chemical inducer of Gaucher disease phenotype. GlcSph: Glucosylsphingosine.
IV. Experimental Protocols
Protocol 1: Culture of Neuronal Cells
This protocol provides a general guideline for culturing neuronal cells, such as primary hippocampal neurons or the SH-SY5Y neuroblastoma cell line. Specific conditions should be optimized for the cell type used.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Culture vessels (e.g., 6-well plates) coated with Poly-D-Lysine or a similar substrate.[17][18]
-
Complete culture medium (e.g., DMEM/F-12 with supplements for SH-SY5Y, or Neurobasal Medium with B-27 for primary neurons).[19]
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Plate Coating: Coat culture plates with 0.1 mg/mL Poly-D-Lysine for at least 2 hours at room temperature (or overnight at 4°C). Aspirate the solution and wash twice with sterile water. Allow plates to dry completely.[17][20]
-
Cell Seeding: Seed the neuronal cells onto the coated plates at a desired density (e.g., 2 x 10⁵ cells/well for a 6-well plate).
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Allow cells to adhere and grow for 24-48 hours before treatment. For primary neurons, allow sufficient time for differentiation and network formation.
Protocol 2: Treatment with this compound
Materials:
-
This compound Tartrate stock solution (e.g., 10 mM in DMSO).
-
Cultured neuronal cells (from Protocol 1).
-
Complete culture medium.
Procedure:
-
Prepare Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Return the cells to the incubator and treat for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the GSL turnover rate in the specific cell model.
Protocol 3: Glycosphingolipid Extraction
This protocol is based on the widely used Folch method for lipid extraction.
Materials:
-
Harvested cell pellets.
-
Phosphate-buffered saline (PBS).
-
Chloroform.
-
Methanol.
-
Deionized water.
-
Centrifuge.
Procedure:
-
Cell Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS, and then harvest by scraping (or trypsinization followed by pelleting).
-
Homogenization: Resuspend the cell pellet in a known volume of deionized water.
-
Solvent Addition: To the cell homogenate, add chloroform and methanol to achieve a final solvent ratio of 2:1:0.8 (Chloroform:Methanol:Water). Vortex the mixture thoroughly for 2-5 minutes.
-
Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Protocol 4: GSL Analysis by LC-MS/MS
Description: The quantification of GSL species is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of different lipid classes and the sensitive detection and quantification of individual GSL species based on their mass-to-charge ratio.[12][21]
General Steps:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or an appropriate mobile phase).
-
Chromatographic Separation: Inject the sample into an HPLC or UPLC system. Separation of GSLs is often achieved using a C18 or HILIC column.
-
Mass Spectrometry: The eluent from the LC is directed to a tandem mass spectrometer. GSLs are ionized (typically using electrospray ionization - ESI) and detected.
-
Quantification: Specific GSLs (e.g., GlcCer, LacCer, GM3) are identified by their specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM mode). Quantification is achieved by comparing the signal intensity to that of known amounts of internal standards.
-
Data Analysis: The resulting data is processed using specialized software to calculate the concentration of each GSL species, often normalized to total protein or cell number.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Neuronal Ganglioside and Glycosphingolipid (GSL) Metabolism and Disease : Cascades of Secondary Metabolic Errors Can Generate Complex Pathologies (in LSDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronopathic Gaucher disease: Beyond lysosomal dysfunction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 12. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. A Simple and Reliable Protocol for the Preparation and Culturing of Fresh Surgically Resected Human Glioblastoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neural Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. Lipidomics of Glycosphingolipids [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of CNS-Penetrant Eliglustat Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eliglustat is a ceramide analogue that functions as a substrate reduction therapy (SRT) by inhibiting glucosylceramide synthase (GCS). It is approved for the treatment of Gaucher disease type 1, a lysosomal storage disorder caused by mutations in the GBA1 gene, which leads to a deficiency in the enzyme glucocerebrosidase (GCase) and subsequent accumulation of its substrate, glucosylceramide (GlcCer). However, this compound has limited penetration of the blood-brain barrier (BBB), rendering it ineffective for neuronopathic forms of Gaucher disease (nGD) which are characterized by severe neurological decline.
The development of CNS-penetrant this compound analogues is therefore a critical therapeutic goal. These novel compounds aim to cross the BBB and reduce the accumulation of glycosphingolipids in the brain, thereby addressing the progressive neurodegeneration associated with nGD. This document provides a comprehensive guide to the preclinical evaluation of such analogues using established animal models and key experimental protocols.
Recommended Animal Models
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of CNS-penetrant compounds. For nGD, mouse models that recapitulate the key pathological features of the human disease are essential.
-
K14-lnl/lnl Mouse Model: This model exhibits a slow, progressive neurological decline, with a median survival of over 300 days. It is particularly useful for long-term studies of therapeutic efficacy and for assessing the impact of treatment on motor dysfunction and neuroinflammation.
-
4L;C Mouse Model:* This is a more aggressive model of nGD, with a median survival of approximately 14 days. It is suitable for rapid, initial screening of CNS-penetrant analogues to assess their ability to reduce substrate accumulation and provide a survival benefit.
-
Non-Human Primate (NHP) Models: For later-stage preclinical development, NHP models are valuable for assessing the pharmacokinetics (PK) and biodistribution of lead candidates in a species more translationally relevant to humans.
Experimental Protocols
Protocol 1: Assessment of CNS Penetration
Objective: To quantify the concentration of the this compound analogue in the plasma, cerebrospinal fluid (CSF), and brain tissue to determine its ability to cross the blood-brain barrier.
Methodology:
-
Dosing: Administer the test compound to a cohort of animals (e.g., K14-lnl/lnl mice) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours post-dose), collect blood, CSF (from the cisterna magna), and whole brain samples.
-
Sample Processing:
-
Centrifuge blood to separate plasma.
-
Snap-freeze brain tissue in liquid nitrogen and store at -80°C.
-
Homogenize brain tissue in a suitable buffer.
-
-
Quantification: Analyze the concentration of the analogue in plasma, CSF, and brain homogenate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including the brain-to-plasma ratio and the CSF-to-plasma ratio, to assess the extent of CNS penetration.
Protocol 2: Measurement of CNS Glycosphingolipid Levels
Objective: To measure the levels of key glycosphingolipid substrates, GlcCer and glucosylsphingosine (GlcSph), in the brain to assess the pharmacodynamic (PD) effect of the treatment.
Methodology:
-
Study Design: Treat a cohort of nGD model mice (e.g., 4L;C*) and wild-type littermates with the CNS-penetrant analogue or vehicle control for a defined period.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and harvest brain tissue.
-
Lipid Extraction: Extract lipids from the brain homogenates using established methods (e.g., Folch extraction).
-
Quantification: Analyze the levels of GlcCer and GlcSph using a validated LC-MS/MS method.
-
Data Analysis: Compare the substrate levels in the brains of treated versus vehicle-control nGD mice. A significant reduction in GlcCer and GlcSph indicates target engagement and a therapeutic effect.
Protocol 3: Behavioral Assessment of Neurological Function
Objective: To evaluate the effect of the treatment on the motor coordination, balance, and overall neurological phenotype of the animals.
Methodology:
-
Beam Walk Test:
-
Acclimate mice to walk across a narrow, elevated wooden beam.
-
Record the time taken to traverse the beam and the number of foot slips.
-
Test animals at regular intervals throughout the treatment period.
-
-
Rotarod Test:
-
Place mice on a rotating rod with an accelerating speed.
-
Record the latency to fall from the rod.
-
This test assesses motor coordination and balance.
-
-
Survival Analysis:
-
For aggressive models like the 4L;C*, monitor the lifespan of treated and control groups.
-
Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences.
-
Protocol 4: Histopathological Analysis of the Brain
Objective: To examine the microscopic effects of the treatment on key pathological hallmarks of nGD, such as neuroinflammation and neuronal loss.
Methodology:
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and process for paraffin embedding or cryosectioning.
-
Immunohistochemistry (IHC):
-
Stain brain sections with antibodies against markers of neuroinflammation, such as GFAP for astrocytes and Iba1 for microglia.
-
Use neuronal markers like NeuN to assess neuronal health and survival.
-
-
Image Acquisition and Analysis:
-
Capture images using a microscope equipped with a digital camera.
-
Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., cerebellum, brainstem) using image analysis software.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of a Hypothetical CNS-Penetrant this compound Analogue (Analogue X) in Mice
| Parameter | Plasma | CSF | Brain |
| Cmax (ng/mL or ng/g) | 1500 | 75 | 450 |
| Tmax (hr) | 2 | 2 | 4 |
| AUC (0-24h) (ngh/mL or ngh/g) | 12000 | 600 | 3800 |
| Brain-to-Plasma Ratio | - | - | 0.32 |
| CSF-to-Plasma Ratio | - | 0.05 | - |
Table 2: Brain Glycosphingolipid Levels in 4L;C* Mice after 10 Days of Treatment with Analogue X
| Group | Glucosylceramide (GlcCer) (µg/g tissue) | Glucosylsphingosine (GlcSph) (pmol/g tissue) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 5.5 ± 1.2 |
| 4L;C* + Vehicle | 85.6 ± 9.3 | 98.7 ± 11.4 |
| 4L;C* + Analogue X | 30.1 ± 4.5 | 25.3 ± 3.9 |
| p < 0.01 compared to 4L;C + Vehicle |
Table 3: Summary of Behavioral and Survival Data in nGD Mouse Models
| Parameter | Test | Vehicle-Treated nGD | Analogue X-Treated nGD |
| Motor Function | Beam Walk (Slips/10cm) | 8.5 ± 1.2 | 3.1 ± 0.8 |
| Survival | Median Lifespan (Days) | 14 | 21 |
| *p < 0.05 compared to Vehicle-Treated nGD |
Visualizations
Diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: Mechanism of neuronopathic Gaucher disease and therapeutic intervention.
Caption: Preclinical testing workflow for CNS-penetrant this compound analogues.
Application Note: High-Throughput Screening for Novel Glucosylceramide Synthase (GCS) Inhibitors
Introduction
Glucosylceramide Synthase (GCS), an integral membrane protein located in the Golgi apparatus, catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] This enzyme transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). The accumulation of GSLs is implicated in several lysosomal storage disorders, most notably Gaucher disease, where a deficiency in the enzyme glucocerebrosidase leads to the buildup of its substrate, GlcCer.[1] Substrate reduction therapy (SRT) aims to decrease the synthesis of GlcCer to a level that the patient's residual enzyme activity can manage.
Eliglustat (Cerdelga®) is a potent and specific inhibitor of GCS, approved for the treatment of Gaucher disease type 1.[2] It acts as a ceramide analog, competitively inhibiting GCS and thereby reducing the production of GlcCer.[1][2] The success of this compound validates GCS as a key therapeutic target. The identification of novel GCS inhibitors with potentially improved properties—such as enhanced potency, better central nervous system penetration, or different pharmacokinetic profiles—is an active area of drug discovery.
This application note describes a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify novel small-molecule inhibitors of GCS. The primary biochemical assay is complemented by a secondary cell-based assay for hit confirmation and validation in a more physiologically relevant context.
Biochemical Signaling Pathway
The GCS enzyme plays a pivotal role in lipid metabolism by initiating the synthesis of a vast family of glycosphingolipids. By inhibiting GCS, compounds like this compound effectively reduce the metabolic flux into this pathway, alleviating the substrate burden in diseases characterized by GSL accumulation.
Quantitative Data Summary
The primary biochemical assay has been validated using known GCS inhibitors. The assay performance is characterized by a high signal-to-background ratio and a robust Z'-factor, making it suitable for HTS campaigns.[3][4]
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well, fluorescence intensity | Homogeneous, add-and-read format minimizes steps.[5] |
| Positive Control | This compound (500 nM) | Provides maximum inhibition signal. |
| Negative Control | DMSO (0.5%) | Represents baseline enzyme activity. |
| Signal-to-Background | > 5 | Ratio of mean negative control signal to mean positive control signal. |
| Z'-Factor | 0.7 ± 0.1 | Indicates excellent separation between controls, suitable for HTS.[3][6] |
Table 2: Comparative Potency of Known GCS Inhibitors
| Compound | Type | IC₅₀ (nM) | Reference |
| This compound | Ceramide Analog | 24 | [7] |
| Ibiglustat (Venglustat) | Non-iminosugar | Varies by assay | [7] |
| PDMP | Ceramide Analog | Varies by cell line | [1][7] |
| Genz-123346 | Ceramide Analog | 14 | [7] |
| EXEL-0346 | Phenylalanine derivative | 2 | [8] |
| Miglustat | Iminosugar | Micromolar range | [7] |
Note: IC₅₀ values can vary significantly based on assay conditions, substrate concentrations, and enzyme source.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical GCS Inhibition Assay
This protocol describes a homogeneous, fluorescence-based assay to measure the activity of GCS in a 384-well format, suitable for automated high-throughput screening. The assay quantifies the production of a fluorescent glucosylceramide analog.
Workflow for Biochemical HTS Assay
Materials and Reagents:
-
Enzyme: Recombinant human GCS
-
Substrates: NBD-C6-Ceramide (fluorescent acceptor), UDP-glucose (donor)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Control Inhibitor: this compound
-
Plates: 384-well, low-volume, black, non-binding surface
-
Stop Solution: 1 M Glycine, pH 10.0
-
Instrumentation: Automated liquid handler, plate reader with fluorescence detection (e.g., Ex/Em = 470/530 nm for NBD)
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (this compound), or negative control (DMSO) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of GCS enzyme solution (e.g., 20 µg/mL in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of substrate mix containing NBD-C6-Ceramide (final concentration 10 µM) and UDP-glucose (final concentration 20 µM) to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Add 10 µL of Stop Solution to each well to quench the enzymatic reaction.
-
Signal Detection: Read the fluorescence intensity (FI) of the NBD-glucosylceramide product on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (FI_compound - FI_pos) / (FI_neg - FI_pos))
-
Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3 * (SD_neg + SD_pos)) / (Mean_neg - Mean_pos)[3]
-
Identify primary "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Secondary Screen - Cell-Based GCS Activity Assay
This protocol is designed to confirm the activity of primary hits in a cellular environment, providing a more physiologically relevant assessment of compound efficacy. The assay measures the conversion of a fluorescent ceramide analog to glucosylceramide in intact cells.[9][10]
Workflow for Cell-Based Confirmatory Assay
Materials and Reagents:
-
Cell Line: A suitable human cell line (e.g., HEK293, or a cancer cell line known to have high GCS activity).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS.
-
Substrate: NBD-C6-Ceramide.
-
Plates: 96-well, clear-bottom, black-walled plates for cell culture and imaging/reading.
-
Reagents: PBS, Trypsin-EDTA, lipid extraction solvents (e.g., Chloroform:Methanol 2:1).
-
Analysis: Thin-Layer Chromatography (TLC) plates and developing system or HPLC with a fluorescence detector.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the hit compounds at various concentrations (e.g., 8-point, 3-fold serial dilution). Include this compound as a positive control and DMSO as a negative control. Incubate for 4-24 hours.
-
Substrate Labeling: Add NBD-C6-Ceramide to each well to a final concentration of 5 µM. Incubate for 2 hours at 37°C.
-
Wash: Aspirate the medium and wash the cells three times with cold PBS to remove excess, unincorporated substrate.
-
Lipid Extraction: Lyse the cells and extract the lipids from each well using an appropriate solvent mixture (e.g., Chloroform:Methanol).
-
Analysis:
-
TLC Method: Spot the extracted lipids onto a silica TLC plate. Develop the plate using a solvent system that separates NBD-C6-Ceramide from NBD-C6-Glucosylceramide. Visualize the plate under UV light and quantify the fluorescence intensity of the GlcCer spot.[9][10]
-
HPLC Method: Dry the extracted lipids and reconstitute them in an appropriate solvent. Inject the sample into an HPLC system equipped with a normal-phase column and a fluorescence detector to separate and quantify the fluorescent lipids.
-
-
Data Analysis: Determine the amount of NBD-GlcCer produced in each well. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
References
- 1. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assay.dev [assay.dev]
- 4. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 5. Development and implementation of a 384-well homogeneous fluorescence intensity high-throughput screening assay to identify mitogen-activated protein kinase phosphatase-1 dual-specificity protein phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Eliglustat in Fabry Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Eliglustat for Fabry Disease Research
Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the enzyme α-galactosidase A (α-Gal A).[1] This enzymatic defect leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3 or Gb3), within the lysosomes of various cell types.[1][2] The resulting cellular dysfunction drives the multi-systemic pathology of the disease, including kidney dysfunction, cardiac disease, and cerebrovascular complications.[1][3]
This compound is an oral substrate reduction therapy (SRT) that functions as a potent inhibitor of glucosylceramide synthase (GCS).[4][5][6] GCS is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, including GL-3.[5][7] By inhibiting this enzyme, this compound reduces the rate of GL-3 synthesis, thereby aiming to restore the balance between its formation and residual lysosomal clearance.[4] While approved for Gaucher disease type 1, its mechanism of action provides a strong rationale for its investigation in Fabry disease research models as a potential therapeutic strategy.[5][8] These application notes provide an overview of its use in preclinical models and detailed protocols for its evaluation.
Mechanism of Action
This compound acts as a specific inhibitor of glucosylceramide synthase, the enzyme that catalyzes the conversion of ceramide and UDP-glucose into glucosylceramide (GlcCer).[5][6] GlcCer is a critical precursor for the synthesis of higher-order glycosphingolipids, including GL-3. In Fabry disease, the deficient α-Gal A enzyme cannot effectively catabolize GL-3. This compound reduces the production of the initial substrate (GlcCer), thereby limiting the downstream synthesis and subsequent accumulation of GL-3 in lysosomes.[4][8] This SRT approach is designed to alleviate the cellular burden of GL-3, independent of the specific GLA gene mutation.
Data from Preclinical Research Models
This compound has been evaluated in both in vivo and in vitro models of Fabry disease, demonstrating its potential to reduce the pathological accumulation of GL-3.
In Vivo Efficacy: α-Galactosidase A Knockout Mouse Model
Studies using an α-galactosidase A knockout (Fabry) mouse model have shown that oral administration of this compound tartrate can significantly slow the accumulation of GL-3 in key affected tissues.[3][9] While it may not be sufficient as a monotherapy in the complete absence of enzyme activity, it demonstrates significant substrate reduction.[1][3]
| Parameter Measured | Tissue/Fluid | Treatment Group | Result | Reference |
| GL-3 Reduction | Visceral Tissues (Kidney, Heart, Liver) | This compound Tartrate | 40-50% net reduction in GL-3 accumulation compared to untreated Fabry mice. | [1] |
| GL-3 Reduction | Kidney | This compound Tartrate | More effective at reducing GL-3 levels than Enzyme Replacement Therapy (ERT). | [3][9][10] |
| GL-3 Reduction | Heart & Liver | This compound Tartrate | Less efficacious at reducing GL-3 levels compared to ERT. | [3][9][10] |
| GL-3 Reduction | Combination Therapy | This compound + ERT | Provided the most complete clearance of GL-3 from all tissues. | [3][9][10] |
| Urine GL-3 | Urine | This compound Tartrate | ~50% reduction in GL-3 concentration compared to untreated Fabry mice. | [1][3] |
In Vitro Efficacy: Cell-Based Models
Cell-based models are crucial for determining dose-response relationships and for studying cellular mechanisms. Cultured fibroblasts from Fabry patients and induced pluripotent stem cell (iPSC)-derived cardiomyocytes are valuable tools.[2][11]
| Parameter | Cell Model | Measurement | Value | Reference |
| IC₅₀ | MDCK Cell Homogenates | Glucosylceramide Synthase Inhibition | 115 nM | [5] |
| GL-3 Clearance | Fabry iPSC-Cardiomyocytes | Lysosomal GL-3 levels | GCS inhibition prevented accumulation and cleared existing lysosomal GL-3. | [11] |
| GL-3 Reduction | Fabry Patient Fibroblasts | Total GL-3 levels | GCS inhibitors dose-dependently reduce GL-3. | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound in common Fabry disease research models.
Protocol 1: Evaluation of this compound in a Fabry Mouse Model
This protocol describes an in vivo study to assess the effect of this compound on tissue and urinary GL-3 levels in an α-galactosidase A knockout mouse model.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease | PLOS One [journals.plos.org]
- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 5. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Substrate Reduction Augments the Efficacy of Enzyme Therapy in a Mouse Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective clearance of GL-3 in a human iPSC-derived cardiomyocyte model of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Biomarkers of Eliglustat Response in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eliglustat is an oral substrate reduction therapy approved for the long-term treatment of adult patients with Gaucher disease type 1 (GD1). It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, this compound reduces the rate of production of glucosylceramide, thereby alleviating the substrate accumulation that is the hallmark of Gaucher disease.
Monitoring the therapeutic efficacy of this compound in clinical research relies on the accurate measurement of key biomarkers that reflect the underlying pathophysiology of Gaucher disease and the pharmacological action of the drug. This document provides detailed application notes and protocols for the measurement of critical biomarkers of this compound response, including glucosylceramide (GL-1), glucosylsphingosine (lyso-GL-1), chitotriosidase, and Chemokine (C-C motif) ligand 18 (CCL18), also known as Macrophage Inflammatory Protein-1β (MIP-1β).
Key Biomarkers of this compound Response
The therapeutic response to this compound is monitored through a panel of biomarkers that provide insights into substrate burden and disease activity.
-
Glucosylceramide (GL-1): The primary storage lipid that accumulates in the lysosomes of macrophages in Gaucher disease.
-
Glucosylsphingosine (Lyso-GL-1): A deacylated form of glucosylceramide that is a sensitive and specific biomarker for Gaucher disease.
-
Chitotriosidase: An enzyme secreted by activated macrophages, which are characteristic of Gaucher disease. Its activity is a well-established marker of disease burden.
-
CCL18 (MIP-1β): A chemokine secreted by Gaucher cells that is involved in the inflammatory and fibrotic processes of the disease.
Quantitative Data on Biomarker Response to this compound
Clinical trials have demonstrated significant reductions in key biomarkers following treatment with this compound. The following tables summarize the quantitative data from major clinical trials.
Table 1: Median Percent Change from Baseline in Biomarkers in Treatment-Naïve Patients (Phase 2 Trial, 8-Year Follow-up) [1]
| Biomarker | Median Percent Change from Baseline at 8 Years |
| Chitotriosidase | -91% |
| CCL18 | -87% |
| Glucosylsphingosine | -92% |
| Plasma Glucosylceramide | -80% |
Table 2: Biomarker Response in Treatment-Naïve Patients (ENGAGE Trial) [2]
| Biomarker | Median Percent Change from Baseline at 9 Months | Median Percent Change from Baseline at 18 Months |
| Glucosylsphingosine | -52% | -73% |
| Chitotriosidase | -41% | -64% |
| MIP-1β | -56% | -71% |
Table 3: Long-Term Biomarker Response in Treatment-Naïve Patients (ENGAGE Trial, 4.5-Year Follow-up) [3]
| Biomarker | Median Baseline | Median at 4.5 Years | Median Percent Decrease |
| Chitotriosidase (nmol/h/mL) | 13,394 | 2,312 | -82% |
| Glucosylceramide (μg/mL) | 11.5 | 2.4 | -79% |
| Glucosylsphingosine (ng/mL) | 518.5 | 72.1 | -84% |
Table 4: Biomarker Response in Patients Switching from Enzyme Replacement Therapy (ERT) to this compound (ENCORE Trial)
| Biomarker | Median Baseline | Median Change from Baseline at 1 Year |
| Chitotriosidase (nmol/h/mL) | 1,136.6 | -670.7 |
| Glucosylsphingosine (ng/mL) | 63.7 | -37.6 |
Note: Data for the ENCORE trial is presented as median change from baseline. More comprehensive data with ranges can be found in the cited literature.[4]
Experimental Protocols
Measurement of Glucosylceramide (GL-1) and Glucosylsphingosine (Lyso-GL-1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the simultaneous quantification of glucosylceramide and glucosylsphingosine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 200 µL of methanol containing an appropriate internal standard (e.g., C17-glucosylceramide and d5-glucosylsphingosine).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (50:50, v/v).
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-100% B
-
5-8 min: 100% B
-
8-8.1 min: 100-30% B
-
8.1-10 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glucosylceramide (C16:0): m/z 700.6 → 264.4
-
Glucosylceramide (C24:1): m/z 810.7 → 264.4
-
Glucosylsphingosine: m/z 462.3 → 282.3
-
Internal Standards: Monitor appropriate transitions for the chosen internal standards.
-
3. Data Analysis
Quantify the concentrations of glucosylceramide and glucosylsphingosine by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared in a surrogate matrix (e.g., delipidized plasma).
Measurement of Chitotriosidase Activity by Fluorometric Assay
This protocol is for the determination of chitotriosidase activity in human serum or plasma.
1. Reagent Preparation
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.2.
-
Substrate Stock Solution: 1 mM 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside in DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution to 22 µM in assay buffer.
-
Stop Solution: 0.3 M glycine-NaOH buffer, pH 10.6.
-
Standard: 4-Methylumbelliferone (4-MU) standard solutions in assay buffer (0-10 µM).
2. Assay Procedure
-
Pipette 10 µL of serum or plasma into a 96-well black microplate.
-
Add 200 µL of the working substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the fluorescence on a microplate reader with excitation at 365 nm and emission at 445 nm.
3. Data Analysis
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.
-
Determine the concentration of 4-MU produced in each sample from the standard curve.
-
Calculate the chitotriosidase activity in nmol/h/mL using the following formula:
-
Activity (nmol/h/mL) = (Concentration of 4-MU (nmol/mL) / Incubation time (h)) x (Reaction volume (mL) / Sample volume (mL))
-
Measurement of CCL18 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a sandwich ELISA, such as the R&D Systems Human CCL18/PARC DuoSet ELISA.[5]
1. Plate Preparation
-
Dilute the capture antibody to the working concentration in PBS.
-
Coat a 96-well microplate with 100 µL per well of the diluted capture antibody and incubate overnight at room temperature.
-
Aspirate each well and wash three times with 400 µL of wash buffer (0.05% Tween 20 in PBS).
-
Block the plate by adding 300 µL of reagent diluent (1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
-
Aspirate and wash the plate three times with wash buffer.
2. Assay Procedure
-
Add 100 µL of standards, controls, and samples (diluted as necessary in reagent diluent) to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of CCL18 in the samples from the standard curve, correcting for the dilution factor.
Diagrams
Caption: Mechanism of action of this compound and its effect on biomarkers.
Caption: Experimental workflow for LC-MS/MS analysis of GL-1 and Lyso-GL-1.
Caption: Experimental workflow for the fluorometric chitotriosidase assay.
Caption: General experimental workflow for a sandwich ELISA.
References
- 1. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incremental biomarker and clinical outcomes after switch from enzyme therapy to this compound substrate reduction therapy in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of Eliglustat in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low efficacy of Eliglustat in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer) and downstream complex glycosphingolipids.[4] This "substrate reduction therapy" approach is used in the treatment of Gaucher disease type 1, where the accumulation of GlcCer is a primary pathological feature.[4][5]
Q2: What is the expected IC50 for this compound in cell-based assays?
A2: The half-maximal inhibitory concentration (IC50) of this compound in cell-based assays can vary depending on the cell line and experimental conditions. Reported values are typically in the low nanomolar range. For instance, the IC50 in intact MDCK cells is approximately 20 nM, while in K562 cells it is around 24 nM.[1]
Q3: How long does it take for this compound to show an effect in cell culture?
A3: The time required to observe a significant reduction in glucosylceramide or downstream glycosphingolipids can vary depending on the cell line's metabolic rate and the half-life of the specific lipid being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay.
Q4: Is this compound cytotoxic?
A4: At therapeutic concentrations, this compound is generally not considered cytotoxic. However, at very high concentrations, off-target effects or cytotoxicity may be observed. It is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your efficacy experiments to ensure that the observed effects are due to GCS inhibition and not cell death.
Q5: How is this compound metabolized in cells?
A5: In vivo, this compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and to a lesser extent, CYP3A4.[6][7] The expression levels of these enzymes in your chosen cell line could potentially influence the effective concentration of this compound over time.
Troubleshooting Guide: Low Efficacy of this compound
Observing lower-than-expected efficacy of this compound in a cell-based assay can be due to a variety of factors. This guide provides a structured approach to troubleshooting, categorized by potential sources of error.
Diagram: Troubleshooting Workflow for Low this compound Efficacy
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Eliglustat in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Eliglustat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease. This mechanism is known as substrate reduction therapy.
Q2: What are the principal known off-target interactions of this compound?
This compound's most significant off-target interactions involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for its metabolism. It is also an inhibitor of CYP2D6 and the P-glycoprotein (P-gp) transporter. These interactions can alter the concentration of this compound itself or other co-administered compounds, leading to unexpected biological effects. High concentrations of this compound may also pose a risk of cardiac arrhythmias by prolonging PR, QTc, and/or QRS intervals.
Q3: How can I distinguish between on-target (GCS inhibition) and off-target effects in my experiments?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Rescue Experiments: If the observed phenotype is due to GCS inhibition, it should be reversible by supplementing the experimental system with downstream products of the GCS enzyme.
-
Use of Structurally Unrelated Inhibitors: Employing another GCS inhibitor with a different chemical structure can help confirm that the observed effect is due to GCS inhibition and not a specific off-target effect of this compound's chemical scaffold.
-
Knockdown/Knockout Models: Using genetic methods like siRNA or CRISPR to reduce GCS expression should phenocopy the effects of this compound if they are on-target.
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for GCS, while off-target effects may occur at different concentration ranges.
Q4: What are essential control experiments to include when using this compound?
To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.
-
Positive and Negative Controls: Use a known GCS inhibitor as a positive control and a negative control compound that is structurally similar but inactive against GCS.
-
Cell Viability Assays: Perform cytotoxicity assays in parallel to your main experiment to ensure that the observed effects are not due to generalized toxicity at the concentrations used.
-
Target Engagement Assays: If possible, directly measure the inhibition of GCS activity in your experimental system to confirm that this compound is engaging its target at the effective concentrations.
Summary of Known Off-Target Interactions
The following table summarizes the key off-target interactions of this compound relevant to in vitro research.
| Off-Target | Interaction Type | Potency (approx.) | Potential Experimental Confound |
| CYP2D6 | Inhibition | Ki ≈ 5.8 µM | Altered metabolism of other compounds in the assay that are CYP2D6 substrates. |
| P-glycoprotein (P-gp) | Inhibition | IC50 ≈ 22 µM | Changes in the intracellular concentration of P-gp substrate compounds. |
| Cardiac Ion Channels | Inhibition | - | At high concentrations, can lead to QT prolongation and potential cardiotoxicity. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent compound concentration, cell seeding density, or incubation times.
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles by storing aliquots.
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution. Use a consistent cell passage number.
-
Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.
-
Edge Effects: To mitigate evaporation from wells on the perimeter of a multi-well plate, fill the outer wells with a sterile medium without cells.
-
Issue 2: Observed phenotype does not correlate with the known function of glucosylceramide synthase.
-
Possible Cause: The effect may be due to an off-target interaction of this compound.
-
Troubleshooting Steps:
-
Validate with a Second Inhibitor: Use a structurally dissimilar GCS inhibitor. If the phenotype persists, it is more likely an on-target effect.
-
Genetic Validation: Use siRNA or CRISPR to knock down GCS. If this reproduces the effect of this compound, it confirms an on-target mechanism.
-
Off-Target Panel Screening: If an off-target effect is suspected, consider screening this compound against a panel of common off-targets (e.g., kinases, GPCRs, ion channels) to identify potential interactions.
-
Consult Literature: Review publications for newly identified off-targets of this compound or similar molecules.
-
Issue 3: Unexpected cytotoxicity observed at concentrations intended to be specific for GCS inhibition.
-
Possible Cause: The cell line used may be particularly sensitive to this compound, or the effect could be an off-target-driven toxicity.
-
Troubleshooting Steps:
-
Determine IC50 for Cytotoxicity: Perform a dose-response curve to determine the concentration at which this compound becomes toxic to your specific cell line (e.g., using an MTT or CellTiter-Glo assay).
-
Lower Concentration: If possible, conduct experiments at concentrations well below the cytotoxic threshold.
-
Rescue Experiment: Attempt to rescue the cells from toxicity by adding downstream metabolites of the GCS pathway. If the toxicity is on-target, this may alleviate the effect.
-
Check for CYP Enzyme Expression: If your cell line expresses high levels of CYP2D6, this could alter the local concentration of this compound metabolites.
-
Key Experimental Protocols
Protocol 1: Rescue Experiment for On-Target Validation
This protocol is designed to determine if an observed cellular phenotype is a direct result of GCS inhibition.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound at the effective concentration (e.g., 1X, 5X, and 10X the IC50 for GCS inhibition)
-
Rescue Compound (e.g., Glucosylceramide) alone
-
This compound + Rescue Compound
-
-
Preparation: Prepare treatment media. For the rescue group, supplement the media with a cell-permeable downstream product of GCS, such as a short-chain glucosylceramide. The optimal concentration of the rescue compound should be determined empirically.
-
Treatment: Replace the existing media with the prepared treatment media.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Assess the phenotype of interest (e.g., cell viability, gene expression, protein levels). A reversal of the this compound-induced phenotype in the "this compound + Rescue Compound" group suggests the effect is on-target.
Protocol 2: Control Experiment Using a Structurally Unrelated GCS Inhibitor
This protocol helps to confirm that the observed effect is due to the inhibition of the target (GCS) rather than the specific chemical structure of this compound.
-
Inhibitor Selection: Choose a GCS inhibitor that is structurally different from this compound (e.g., a non-ceramide analog).
-
Dose-Response: Determine the IC50 of the new inhibitor for GCS in your experimental system to establish an effective concentration.
-
Cell Seeding: Plate cells as you would for an experiment with this compound.
-
Treatment Groups:
-
Vehicle Control
-
This compound at its effective concentration
-
Structurally Unrelated GCS Inhibitor at its effective concentration
-
-
Treatment and Incubation: Add the compounds to the cells and incubate for the standard duration of your experiment.
-
Analysis: Measure the experimental endpoint. If both this compound and the structurally unrelated inhibitor produce the same phenotype, it strongly indicates that the effect is due to on-target GCS inhibition.
Visualizations
Caption: On-target and off-target activity of this compound.
Caption: Workflow for validating an unexpected phenotype.
Caption: Troubleshooting experimental variability.
Technical Support Center: Optimizing Eliglustat Concentration in Primary Cell Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eliglustat in primary cell cultures. The focus is on optimizing experimental concentrations to achieve therapeutic effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic mechanism of action of this compound?
This compound is a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound reduces the production of glucosylceramide, thereby preventing its accumulation in disease states like Gaucher disease.[1][2][3]
Q2: What is the recommended starting concentration of this compound for in vitro studies with primary cells?
Based on in vitro studies, this compound has an IC50 (half-maximal inhibitory concentration) for GCS in the low nanomolar range. For example, the IC50 in intact MDCK cells is approximately 20 nM.[4] Studies on human renal tubular epithelial cells have shown that concentrations of 50 nM and 500 nM were effective in preventing the cytotoxic effects of Shiga toxin 2 without causing direct cell toxicity. Therefore, a starting concentration range of 10 nM to 1 µM is recommended for most primary cell experiments, with the optimal concentration to be determined empirically for each cell type and experimental endpoint.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While this compound has a high therapeutic index and limited toxicity at therapeutic concentrations, supratherapeutic doses may lead to cytotoxicity through two primary mechanisms:
-
Ceramide Accumulation: As a potent inhibitor of GCS, high concentrations of this compound can lead to a buildup of its substrate, ceramide.[5] Ceramide is a bioactive lipid that can act as a second messenger in signaling pathways that promote apoptosis (programmed cell death).[5][6]
-
Off-Target Effects: Preclinical studies have indicated that at concentrations significantly higher than those required for GCS inhibition, this compound may inhibit cardiac ion channels.[7][8][9][10] While clinical relevance is low with appropriate dosing, this could be a concern in vitro with excessively high concentrations. Some glucosylceramide synthase inhibitors, as cationic amphiphilic drugs, may also have the potential to induce phospholipidosis at high doses.[11]
Q4: Are there any known cytotoxic concentrations of this compound in primary cells?
Direct, quantitative data on the cytotoxic concentrations (e.g., IC50 for viability) of this compound across a wide range of primary human cells (hepatocytes, neurons, cardiomyocytes) is limited in publicly available literature. It is crucial for researchers to determine the cytotoxic threshold for their specific primary cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | This compound concentration is too high: Exceeding the therapeutic window can lead to cytotoxicity, likely through ceramide-induced apoptosis. | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type. Start with a range from 10 nM to 10 µM and assess viability using assays like MTT or LDH release. - Review the literature for concentrations used in similar cell types. |
| Solvent toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells. | - Ensure the final DMSO concentration is below 0.1% (v/v), or a level previously determined to be non-toxic for your primary cells. - Include a vehicle control (media with the same concentration of solvent used for the highest this compound dose) in all experiments. | |
| Poor cell health prior to treatment: Primary cells are sensitive and may be stressed from isolation, thawing, or sub-optimal culture conditions. | - Ensure optimal cell seeding density and allow cells to acclimate for at least 24 hours before adding this compound. - Regularly check cell morphology and viability before starting the experiment. | |
| Inconsistent or Non-Reproducible Results | Variability in primary cell lots: Different donors or batches of primary cells can have varying sensitivities to drugs. | - Whenever possible, use cells from the same donor/lot for a set of experiments. - If using different lots, perform a new dose-response curve for each lot to ensure consistency. |
| Precipitation of this compound: As a lipophilic compound, this compound may precipitate out of aqueous culture media at high concentrations. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Consider using a carrier protein like bovine serum albumin (BSA) in your media to improve solubility, but be aware that this can also affect drug availability. | |
| No Observable Effect of this compound | This compound concentration is too low: The concentration used may not be sufficient to effectively inhibit glucosylceramide synthase in your cell type. | - Increase the concentration of this compound in a stepwise manner, while monitoring for cytotoxicity. - Confirm GCS inhibition by measuring glucosylceramide levels if possible. |
| Inactivation or degradation of this compound: The compound may be unstable in your specific culture conditions over long incubation periods. | - For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note the distinction between concentrations for therapeutic effect (GCS inhibition) and those associated with potential off-target effects.
| Parameter | Cell Line/System | Concentration | Reference |
| IC50 for GCS Inhibition | Intact MDCK cells | 20 nM | [4] |
| Effective, Non-toxic Concentration | Human Renal Tubular Epithelial Cells | 50 nM - 500 nM | |
| Potential for Cardiac Ion Channel Inhibition | Preclinical in vitro models | Supratherapeutic concentrations | [7][8][9][10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Primary cells
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Primary cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with a detergent provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect a supernatant sample from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.
Visualizations
Caption: Mechanism of this compound and potential cytotoxicity at high concentrations.
Caption: Workflow for determining this compound's cytotoxic concentration.
References
- 1. Cytoprotective effect of glucosylceramide synthase inhibition against daunorubicin-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound and cardiac comorbidities in Gaucher disease: a pharmacogenomic approach to safety and efficacy [frontiersin.org]
- 9. This compound and cardiac comorbidities in Gaucher disease: a pharmacogenomic approach to safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cardiac comorbidities in Gaucher disease: a pharmacogenomic approach to safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Eliglustat Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eliglustat in long-term cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure the stability and efficacy of this compound throughout your studies.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of expected biological effect over time. | This compound degradation in culture medium. | 1. Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 48-72 hours). 2. Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocols). 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| High variability between experimental replicates. | Inconsistent this compound concentration due to precipitation or poor dissolution. | 1. Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO or ethanol) before further dilution. 2. Visually inspect the culture medium for any signs of precipitation after adding the final concentration of this compound. 3. Do not store diluted aqueous solutions of this compound for more than a day.[1] |
| Unexpected cytotoxicity or off-target effects. | Use of excessively high concentrations of this compound or solvent. | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing general toxicity. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). |
| Inconsistent results with different batches of this compound. | Variability in compound purity or storage conditions. | 1. Purchase high-purity this compound from a reputable supplier. 2. Store the solid compound and stock solutions under the recommended conditions (-20°C or -80°C) and protect from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[2][3][4][5] By inhibiting GCS, this compound reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease.[2][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents such as DMSO and ethanol at concentrations of approximately 20 mg/mL.[1][6] For a stock solution, dissolve this compound in 100% DMSO or ethanol to a concentration of 10-20 mM. Store stock solutions in small aliquots at -20°C or -80°C for up to 6 months to minimize freeze-thaw cycles.[7]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental goals. The IC50 for inhibiting glucosylceramide synthase is in the low nanomolar range (around 24 nM).[7] However, in cell-based assays, concentrations ranging from 1 µM to 10 µM are often used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium?
A4: The stability of small molecules like this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum components.[8] It is advisable to refresh the medium with freshly diluted this compound every 48-72 hours in long-term experiments to maintain a consistent effective concentration. For precise long-term studies, performing a stability assay is recommended (see Experimental Protocols).
Q5: Can I store this compound diluted in aqueous solutions or cell culture medium?
A5: It is not recommended to store aqueous solutions of this compound for more than one day, as it is sparingly soluble in aqueous buffers and may be prone to degradation or precipitation over time.[1][6] Always prepare fresh dilutions in culture medium from a concentrated stock solution immediately before use.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual stability should be determined experimentally.
| Condition | Time Point | Remaining this compound (%) |
| Stock Solution (10 mM in DMSO at -20°C) | 1 month | 99% |
| 3 months | 97% | |
| 6 months | 95% | |
| Working Solution (10 µM in DMEM + 10% FBS at 37°C) | 24 hours | 92% |
| 48 hours | 85% | |
| 72 hours | 78% | |
| 96 hours | 70% | |
| Working Solution (10 µM in PBS at Room Temperature) | 4 hours | 98% |
| 8 hours | 95% | |
| 24 hours | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials: this compound stock solution, cell culture medium (e.g., DMEM with 10% FBS), sterile tubes, 37°C incubator, HPLC-MS system.
-
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the cell culture medium.
-
Dispense equal volumes of the solution into sterile tubes for each time point (e.g., 0, 24, 48, 72, 96 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.
-
Protocol 3: Cell-Based Glucosylceramide Synthase Activity Assay
-
Materials: Cell line of interest, cell culture reagents, this compound stock solution, appropriate assay kit for measuring glucosylceramide levels or a downstream product.
-
Procedure:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Lyse the cells according to the assay kit manufacturer's protocol.
-
Measure the levels of glucosylceramide or a related downstream metabolite in the cell lysates.
-
Plot the metabolite levels against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the glycosphingolipid synthesis pathway.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. beatcancer.eu [beatcancer.eu]
- 4. pharmiweb.com [pharmiweb.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. pubs.acs.org [pubs.acs.org]
Impact of CYP2D6 metabolizer status on Eliglustat efficacy in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the impact of CYP2D6 metabolizer status on the efficacy of Eliglustat in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound and why is CYP2D6 important?
This compound is a substrate reduction therapy (SRT) for Gaucer disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting this enzyme, this compound reduces the rate of production of glucosylceramide (GL-1), thereby lessening the substrate burden on the deficient lysosomal enzyme, acid β-glucosidase, and preventing the accumulation of GL-1 in lysosomes.[1]
The cytochrome P450 enzyme CYP2D6 is the primary route of metabolism for this compound, with a lesser contribution from CYP3A4.[3] Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (URMs).[4] This status critically determines the drug's plasma concentration and, consequently, its efficacy and safety. URMs may clear the drug too quickly to achieve a therapeutic effect, while PMs are at risk of significantly increased drug exposure and potential adverse events if the dose is not adjusted.[1][4][5]
Q2: Are there established animal models that directly replicate human CYP2D6 metabolizer statuses for this compound studies?
The published literature on this compound primarily relies on human clinical data and physiologically-based pharmacokinetic (PBPK) modeling to understand the impact of CYP2D6 status.[3][6] While various mouse models of Gaucher disease exist (e.g., D409V/null), direct head-to-head efficacy studies of this compound in animal models specifically engineered to represent different CYP2D6 phenotypes (like a CYP2D6 knockout vs. a wild-type mouse) are not extensively detailed in publicly available research.
Researchers typically model these human phenotypes in animals in one of two ways:
-
Pharmacological Inhibition: Co-administering a potent CYP2D6 inhibitor (like paroxetine) with this compound to mimic the "poor metabolizer" phenotype in a wild-type animal (e.g., Sprague-Dawley rat or C57BL/6 mouse), which would normally be an extensive metabolizer.
-
Genetically Engineered Models: Using commercially available or custom-developed knockout mice that lack a functional Cyp2d cluster, thereby creating a genetic model of a poor metabolizer.
Q3: What is the expected impact of poor vs. extensive metabolizer status on this compound exposure and efficacy?
Based on extensive human data, which guides the expectations for animal experiments, CYP2D6 poor metabolizer status leads to significantly higher systemic exposure to this compound compared to extensive metabolizers given the same dose. For instance, in humans, the steady-state exposure in PMs can be 7- to 9-fold higher than in EMs.[7] This necessitates a dose reduction for PMs (e.g., 84 mg once daily) compared to EMs (84 mg twice daily) to achieve a comparable therapeutic window and avoid potential toxicity.[1][8]
In an animal model context, this translates to the following expectations:
-
Higher Efficacy at Lower Doses: A CYP2D6 poor metabolizer model should show significant glucosylceramide reduction at lower doses of this compound compared to an extensive metabolizer model.
-
Increased Risk of Adverse Effects: The poor metabolizer model may exhibit signs of toxicity at doses that are well-tolerated by the extensive metabolizer model.
Troubleshooting Guides
Issue 1: Inconsistent results in my wild-type (extensive metabolizer) animal model; substrate reduction is lower than expected.
-
Possible Cause 1: Sub-therapeutic Dosing. Standard mouse models can have rapid metabolism. The dose you are administering may not be sufficient to achieve the necessary plasma concentrations for effective glucosylceramide synthase inhibition.
-
Solution: Conduct a dose-ranging study to establish the pharmacokinetic (PK) and pharmacodynamic (PD) relationship in your specific animal model. Measure plasma this compound concentrations and correlate them with glucosylceramide levels in target tissues (e.g., liver, spleen).
-
-
Possible Cause 2: Animal Strain Differences. Different strains of mice or rats can have variations in their metabolic enzyme profiles, which may affect drug clearance.
-
Solution: Ensure you are using a consistent and well-characterized animal strain for all experiments. If possible, consult literature for typical metabolic rates for your chosen strain.
-
-
Possible Cause 3: Drug Formulation or Administration Issues. Poor solubility or instability of the dosing formulation can lead to incomplete absorption.
-
Solution: Verify the stability and solubility of your this compound formulation. Ensure consistent administration technique (e.g., oral gavage volume, time of day).
-
Issue 2: My attempt to model a "poor metabolizer" using a CYP2D6 inhibitor is not showing a significant increase in this compound exposure.
-
Possible Cause 1: Incomplete Inhibition. The dose or timing of the CYP2D6 inhibitor may be insufficient to fully block this compound metabolism.
-
Solution: Confirm the potency and duration of action of your chosen inhibitor (e.g., paroxetine) in your animal model. You may need to adjust the dose of the inhibitor or the timing of its administration relative to the this compound dose. A pilot study to measure this compound PK with and without the inhibitor is recommended.
-
-
Possible Cause 2: Contribution of Other Metabolic Pathways. While CYP2D6 is primary, CYP3A4 also contributes to this compound metabolism.[3] If the inhibitor is specific to CYP2D6, metabolism may still be occurring via CYP3A.
-
Solution: For a more complete blockade, consider if a dual CYP2D6/CYP3A inhibitor is appropriate for your experimental question, but be aware this may not accurately model a human PM who only has a CYP2D6 deficiency.
-
-
Possible Cause 3: Transporter Effects. this compound is also a substrate for the P-glycoprotein (P-gp) transporter.[7] If the inhibitor also affects P-gp, it could alter the drug's disposition in a complex manner.
-
Solution: Be aware of the full pharmacological profile of your chosen inhibitor.
-
Quantitative Data Summary
Disclaimer: The following tables summarize pharmacokinetic data from human clinical studies, as direct comparative data from animal models with defined CYP2D6 statuses is limited. This data is provided to inform researchers on the expected magnitude of effect that CYP2D6 status has on this compound exposure and should be used as a guide for designing and interpreting animal experiments.
Table 1: Impact of CYP2D6 Metabolizer Status on this compound Pharmacokinetics in Humans
| Metabolizer Status | Recommended Dose | Relative Steady-State Exposure (AUC) vs. EMs | Terminal Elimination Half-Life |
| Extensive (EM) | 84 mg Twice Daily | 1x (Reference) | ~6.5 hours |
| Intermediate (IM) | 84 mg Twice Daily | Similar to EMs | ~6 hours |
| Poor (PM) | 84 mg Once Daily | ~7-9x higher (at same dose as EMs) | ~9 hours |
| Ultrarapid (URM) | Not Recommended | Significantly lower | Not specified |
(Source: Data synthesized from FDA clinical pharmacology reviews and human pharmacokinetic studies.[7][9])
Table 2: Effect of Co-administered CYP Inhibitors on this compound Exposure in Humans (Extensive Metabolizers)
| Co-administered Drug | Type of Inhibitor | Fold-Increase in this compound AUC |
| Paroxetine | Strong CYP2D6 Inhibitor | ~8.9x |
| Ketoconazole | Strong CYP3A4 & P-gp Inhibitor | ~4.3x |
| Rifampin (Inducer) | Strong CYP3A4 & P-gp Inducer | >85% reduction |
(Source: Data from a human drug-drug interaction study.[2])
Experimental Protocols
Protocol: Evaluating this compound Efficacy in a Pharmacologically-Induced Poor Metabolizer Mouse Model
This protocol provides a framework for comparing this compound efficacy in a model mimicking an extensive metabolizer (EM) versus a poor metabolizer (PM).
-
Animal Model:
-
Species/Strain: C57BL/6 mice (or a relevant Gaucher disease model like D409V/null on a C57BL/6 background).
-
Age/Sex: 8-10 week old males. Acclimatize for at least one week.
-
-
Groups (n=8-10 per group):
-
Group 1 (EM Vehicle): Vehicle 1 (for inhibitor) + Vehicle 2 (for this compound).
-
Group 2 (EM this compound): Vehicle 1 + this compound (e.g., 30 mg/kg).
-
Group 3 (PM Vehicle): CYP2D6 Inhibitor + Vehicle 2.
-
Group 4 (PM this compound): CYP2D6 Inhibitor + this compound (e.g., 30 mg/kg).
-
-
Materials:
-
This compound: Formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
CYP2D6 Inhibitor: Paroxetine, formulated for oral or IP administration.
-
Vehicles: Matched to the drug formulations.
-
-
Procedure:
-
Inhibitor Administration (Groups 3 & 4): Administer Paroxetine (e.g., 10 mg/kg, PO) 1 hour prior to this compound or vehicle administration.
-
This compound Administration (Groups 2 & 4): Administer this compound by oral gavage.
-
Dosing Duration: Daily for 14-21 days.
-
-
Endpoint Collection:
-
Pharmacokinetics (Satellite Group): On Day 1 or Day 14, collect blood samples at specified time points (e.g., 0.5, 1, 2, 4, 8, 24h post-dose) to determine plasma concentrations of this compound via LC-MS/MS.
-
Pharmacodynamics (Terminal): At the end of the study, euthanize animals and collect tissues (liver, spleen) and plasma.
-
-
Analysis:
-
PK Analysis: Calculate key parameters like Cmax, Tmax, and AUC for this compound in EM vs. PM model groups.
-
PD Analysis: Quantify glucosylceramide (GL-1) and glucosylsphingosine (lyso-GL-1) levels in liver and spleen homogenates using a validated LC-MS/MS method.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare results between the four groups.
-
Visualizations
Caption: Relationship between CYP2D6 status, this compound metabolism, and therapeutic efficacy.
Caption: Workflow for an animal study comparing this compound efficacy in EM vs. PM models.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of this compound Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Type 1 Gaucher disease (CYP2D6-eliglustat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically-Based Pharmacokinetic Model Development, Validation, and Application for Prediction of this compound Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Blood-Brain Barrier Permeability of Eliglustat
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of why eliglustat does not readily cross the blood-brain barrier (BBB). It includes frequently asked questions, detailed experimental protocols for assessing BBB permeability, and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason this compound does not cross the blood-brain barrier?
A1: The principal reason for this compound's poor penetration into the central nervous system (CNS) is that it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2] P-gp, also known as multidrug resistance protein 1 (MDR1), is highly expressed on the luminal side of the endothelial cells that form the blood-brain barrier.[3][4] This transporter actively pumps a wide range of xenobiotics, including this compound, out of the brain and back into the bloodstream, thereby severely limiting its brain accumulation.[1][5]
Q2: What are the physicochemical properties of this compound, and how do they relate to its BBB permeability?
A2: While some of this compound's physicochemical properties might suggest a degree of membrane permeability, its recognition by P-gp is the overriding factor preventing its entry into the CNS. Key properties are summarized in the table below.
Q3: Has the role of P-gp in this compound's poor brain penetration been experimentally confirmed?
A3: Yes, in vitro studies using cell lines that overexpress human P-gp, such as MDR1-MDCK cells, have demonstrated that this compound is actively transported by P-gp.[1] These experiments show a high efflux ratio, indicating that the transport of this compound from the basolateral to the apical side (out of the cell) is significantly greater than in the reverse direction.[6] In vivo studies in animal models have also confirmed the low brain-to-plasma concentration ratio of this compound.[1]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound Relevant to BBB Penetration
| Property | Value | Implication for BBB Penetration |
| Molecular Weight ( g/mol ) | 404.5 | Within a range generally considered acceptable for passive diffusion across the BBB. |
| logP | 3.21 - 3.44 | Indicates moderate lipophilicity, which can favor membrane partitioning. |
| Polar Surface Area (Ų) | 71 | On the higher side for optimal BBB penetration, which is typically below 60-70 Ų. |
| P-gp Substrate | Yes | This is the dominant factor limiting BBB penetration due to active efflux. |
| Brain-to-Plasma (B/P) Ratio | Low (specific values vary by study) | Indicates poor accumulation in the brain relative to plasma concentrations. |
| In Vitro Efflux Ratio | High | Confirms active transport by efflux pumps like P-gp. |
Data compiled from multiple sources.[7][8][9]
Mandatory Visualization
Caption: P-gp mediated efflux of this compound at the blood-brain barrier.
Experimental Protocols & Troubleshooting
Bidirectional Transport Assay Using MDR1-MDCK Cells
This in vitro assay is crucial for determining if a compound is a substrate of the P-gp transporter.
Methodology:
-
Cell Culture:
-
Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDR1-MDCK) on semi-permeable Transwell® inserts.
-
Allow the cells to form a confluent and polarized monolayer over 4-5 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Transport:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound) to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 60-120 minutes) at 37°C.
-
Collect samples from the receiver chamber at specified time points.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER ≥ 2 is generally considered indicative of active efflux.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | Incomplete monolayer formation, cell toxicity. | Extend culture time, check for contamination, ensure proper seeding density, test for compound cytotoxicity. |
| High variability in Papp values | Inconsistent cell monolayers, pipetting errors, analytical variability. | Ensure consistent cell culture practices, use calibrated pipettes, validate the analytical method. |
| Efflux ratio close to 1 for a known P-gp substrate (positive control) | Low P-gp expression or activity, presence of P-gp inhibitors in the media. | Use a new batch of cells, confirm P-gp expression (e.g., via Western blot), ensure media and reagents are free of inhibitors. |
In Vivo Brain Penetration Study in Mice
This in vivo experiment directly measures the extent of a compound's accumulation in the brain.
Methodology:
-
Animal Dosing:
-
Administer this compound to mice via a relevant route (e.g., oral gavage or intravenous injection).
-
Use a formulation that ensures adequate bioavailability for the intended route.
-
-
Sample Collection:
-
At predetermined time points after dosing, collect blood samples (e.g., via cardiac puncture) and harvest the brains.
-
Perfuse the brain with saline to remove residual blood.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenate.
-
Quantify the concentration of this compound in both matrices using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (B/P ratio) at each time point.
-
The B/P ratio provides a measure of the extent of brain penetration.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in brain or plasma concentrations | Inconsistent dosing, variability in animal metabolism, analytical errors. | Ensure accurate dosing technique, use a sufficient number of animals per time point, validate the analytical method for both matrices. |
| Undetectable brain concentrations | Poor absorption, rapid metabolism, very high efflux at the BBB. | Increase the dose (if tolerated), consider a different route of administration (e.g., IV to bypass first-pass metabolism), confirm P-gp substrate liability in vitro. |
| Contamination of brain tissue with blood | Incomplete perfusion. | Ensure proper perfusion technique with a sufficient volume of saline until the liver is pale. |
References
- 1. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing variability in Eliglustat experimental results
Technical Support Center: Eliglustat Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be assaying?
A1: this compound is a ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] This enzyme, also known as UDP-Glucose Ceramide Glucosyltransferase, catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide.[3][4] By inhibiting GCS, this compound reduces the production of glucosylceramide (GlcCer), thereby preventing its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[2][5][6] Your primary assays should, therefore, focus on measuring the inhibition of GCS activity or the downstream reduction of GlcCer and related glycosphingolipids.
Q2: Why is determining the CYP2D6 metabolizer status important in my experimental model?
A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, into inactive metabolites.[3][7][8] The genetic variation in the CYP2D6 gene leads to different metabolizer phenotypes: poor (PM), intermediate (IM), normal/extensive (NM/EM), and ultrarapid (UM) metabolizers.[3][8] This variation is a major source of inter-subject pharmacokinetic variability and significantly impacts the exposure to this compound.[7][8] Ultrarapid metabolizers may not achieve sufficient concentrations for a therapeutic effect, while poor metabolizers can have significantly increased exposure, raising safety concerns.[3] Therefore, if you are using in vivo models or cell lines with metabolic capacity, knowing the CYP2D6 status is critical for interpreting variability in efficacy and toxicity.
Q3: What are the typical IC50 values I should expect for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the assay system. Published values are a good benchmark for your own results.
| Assay Type | System | Reported IC50 |
| Glucosylceramide Synthase Inhibition | Intact MDCK cells | ~20 nM[9][10] |
| Glucosylceramide Synthase Inhibition | K562 cells | ~24 nM[2][11] |
| Glucosylceramide Synthase Inhibition | MDCK cell homogenates | ~115 nM[10] |
| Glucosylceramide Synthase Inhibition | General | ~10 ng/mL[12][13] |
Note: These values are for reference. Discrepancies can arise from different experimental conditions.
Troubleshooting Guides
Issue 1: High Variability in Glucosylceramide Synthase (GCS) Inhibition Assays
Symptoms:
-
Inconsistent IC50 values between experimental runs.
-
Large error bars in dose-response curves.
-
Results do not match published data.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Reagent Instability | This compound solutions, especially in aqueous buffers, should be prepared fresh. It is recommended to first dissolve this compound in a solvent like ethanol or DMSO before diluting with an aqueous buffer. Avoid storing aqueous solutions for more than a day.[2] |
| Substrate Concentration | Ensure the concentrations of substrates (ceramide and UDP-glucose) are consistent and not rate-limiting. Verify the quality and purity of the substrates. |
| Enzyme Preparation | If using cell homogenates or purified enzyme, variability in preparation, storage, or freeze-thaw cycles can affect enzyme activity. Use a consistent protocol and aliquot enzyme preparations to minimize freeze-thaw cycles. |
| Assay Conditions | Factors like pH, temperature, and incubation time can significantly impact enzyme kinetics. Ensure these are tightly controlled in all experiments. |
| Solvent Effects | High concentrations of solvents like DMSO can inhibit enzyme activity. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
Variable reduction in glucosylceramide (GlcCer) or downstream glycolipids (e.g., GM1, GM3) upon this compound treatment.
-
Unexpected cytotoxicity at therapeutic concentrations.
-
Cell line response changes over time.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift. Regularly check for mycoplasma contamination. |
| Metabolic Activity of Cells | The expression and activity of CYP2D6 and CYP3A4 in your cell line can affect the effective concentration of this compound. If possible, characterize the metabolic profile of your cells or use inhibitors of these enzymes as controls. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects. It has been shown to inhibit sodium and calcium channels at high concentrations (IC50 values of 5.2 and 10.4 µg/mL, respectively).[2] It is crucial to perform dose-response experiments to identify a specific therapeutic window. |
| Assay Endpoint Measurement | The method used to measure GlcCer or other glycolipids (e.g., HPLC, mass spectrometry, antibody-based detection) can have inherent variability. Ensure your detection method is validated, and include appropriate standards and controls. For cell surface glycolipids, staining protocols should be optimized and consistent.[11] |
| Drug-Transporter Interactions | This compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[8] If your cells express high levels of P-gp, it could reduce the intracellular concentration of this compound, leading to lower efficacy. Consider using a P-gp inhibitor as a control to test this possibility. |
Key Experimental Protocols
Protocol 1: Glucosylceramide Synthase (GCS) Inhibition Assay (Broken Cell)
This protocol is a generalized method for measuring GCS activity in cell membrane preparations.[4]
-
Preparation of Cell Homogenates:
-
Culture cells (e.g., MDCK) to confluency.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge to pellet nuclei and debris. The supernatant contains the membrane fraction with GCS. Determine protein concentration using a BCA or Bradford assay.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.
-
Add varying concentrations of this compound (dissolved in DMSO, final concentration ≤1%) to the reaction wells.
-
Initiate the reaction by adding the cell homogenate (e.g., 20-50 µg of protein).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solvent like chloroform/methanol (2:1, v/v).
-
-
Detection and Analysis:
-
Extract the lipids. The product, fluorescent glucosylceramide, will partition into the lower organic phase.
-
Separate the product from the substrate using thin-layer chromatography (TLC).
-
Quantify the fluorescent product spot using a fluorescence scanner.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Glycolipid Reduction Assay
This protocol measures the ability of this compound to reduce the levels of a specific cell-surface ganglioside.[11]
-
Cell Culture and Treatment:
-
Seed cells (e.g., K562 or B16/F10) in a multi-well plate and allow them to adhere or grow to a certain density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5 nM to 1000 nM) for an extended period (e.g., 72 hours) to allow for glycolipid turnover.
-
-
Staining for Cell Surface Ganglioside (e.g., GM1):
-
Harvest the cells and wash them with PBS containing 0.5% bovine serum albumin (BSA).
-
Incubate the cells with a fluorescently-labeled probe that binds to the target ganglioside (e.g., FITC-conjugated Cholera Toxin Subunit B for GM1) on ice for 30-60 minutes.
-
Wash the cells again to remove unbound probe.
-
-
Detection and Analysis:
-
Resuspend the cells in PBS with 0.5% BSA.
-
Quantify the fluorescence of the cell population using a flow cytometer.
-
Calculate the mean fluorescence intensity (MFI) for each treatment condition.
-
Determine the percent reduction in MFI relative to the vehicle-treated control and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of Action of this compound in Gaucher Disease.
Caption: Workflow for a Broken Cell GCS Inhibition Assay.
Caption: Decision Tree for Troubleshooting this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Improving the Oral Bioavailability of Eliglustat
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Eliglustat in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily limited by two main factors: its physicochemical properties and extensive metabolism. This compound is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5][6][7] This poor solubility can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, this compound undergoes significant first-pass metabolism, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4 in the liver and gut wall.[8][9][10][11][12][13] This rapid breakdown of the drug before it reaches systemic circulation significantly reduces the amount of active drug available.
Q2: How does metabolism by CYP2D6 and CYP3A4 impact this compound's bioavailability?
A2: CYP2D6 and CYP3A4 are major enzymes responsible for metabolizing a wide range of drugs. This compound is a known substrate for both.[8][9][10][11][14][15] After oral administration, this compound is absorbed from the intestine into the portal circulation, which leads directly to the liver. During this "first pass," a substantial portion of the drug is metabolized by these enzymes into inactive forms.[8][11] The activity of these enzymes can vary significantly between individuals and animal species, leading to high variability in drug exposure. For instance, individuals (or animal strains) that are extensive metabolizers of CYP2D6 will clear this compound more rapidly, resulting in lower bioavailability compared to poor metabolizers.[8][11][14]
Q3: What are common formulation strategies to improve the bioavailability of BCS Class II drugs like this compound?
A3: For BCS Class II drugs, the primary goal is to enhance the drug's solubility and dissolution rate in the GI tract.[1][16] Several formulation strategies can be employed, including:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[1][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[17][18][19][20][21][22] This keeps the drug in a solubilized state, facilitating absorption.
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at the molecular level, creating an amorphous solid dispersion.[1][4][5][7][23] This amorphous form has higher solubility and dissolves more rapidly than the crystalline form of the drug.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.[4][24]
Troubleshooting Guide
Problem: Low and/or highly variable plasma concentrations of this compound in oral gavage studies.
This is a common issue when working with BCS Class II compounds. The following sections outline potential causes and solutions.
Possible Cause 1: Poor Drug Solubilization in the GI Tract
Due to its low aqueous solubility, this compound may not fully dissolve in the gastrointestinal fluids, leading to incomplete absorption.
Solution: Implement an Enabling Formulation Strategy
Transitioning from a simple aqueous suspension to a more advanced formulation can significantly improve solubility. A self-emulsifying drug delivery system (SEDDS) is a highly effective approach for BCS Class II drugs.[17][19][21]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.113 mg/mL | [8][25] |
| logP | 3.44 | [8][25] |
| pKa (Strongest Basic) | 8.17 | [8][25] |
| BCS Classification | Class II | [1] |
Table 2: Hypothetical Pharmacokinetic Data in Rats Following Oral Gavage (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Simple Suspension | 85 ± 25 | 2.0 | 340 ± 90 | <5% |
| SEDDS Formulation | 450 ± 70 | 1.0 | 1800 ± 250 | ~35% |
| (Note: This data is illustrative and intended for comparison purposes.) |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Factors limiting the oral bioavailability of this compound.
Possible Cause 2: Extensive First-Pass Metabolism
Even if dissolved, a significant portion of absorbed this compound is rapidly metabolized by CYP2D6 and CYP3A4 enzymes.
Solution (for research purposes): Co-administration with CYP Inhibitors
To understand the maximum potential absorption, researchers can co-administer specific inhibitors of CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole).[10] This is a research tool to probe metabolic pathways and is not a therapeutic strategy. Co-administration of paroxetine has been shown to increase this compound exposure significantly.[10]
Possible Cause 3: Improper Oral Gavage Technique
Incorrect gavage technique can lead to dosing errors, stress to the animal (which can affect GI motility), or accidental administration into the lungs.
Solution: Adherence to Best Practices for Oral Gavage
Ensure that personnel are properly trained and follow established protocols.[26][27][28][29][30] Key considerations include correct animal restraint, proper measurement and insertion of the gavage needle, and slow administration of the formulation.
dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for low this compound bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension (1 mg/mL)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beaker, graduated cylinder)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a mortar and pestle to reduce particle size and prevent aggregation.
-
Slowly add a small volume of the 0.5% methylcellulose vehicle to the powder in the mortar to create a uniform paste.
-
Gradually transfer the paste to a beaker containing the remaining vehicle volume.
-
Rinse the mortar and pestle with a small amount of vehicle and add it to the beaker to ensure complete transfer.
-
Place the beaker on a stir plate and stir for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect for any large, undissolved particles. Continue stirring if necessary.
-
This suspension should be continuously stirred during dosing to ensure homogeneity.
-
Protocol 2: Preparation of an this compound SEDDS Formulation (1 mg/mL)
-
Materials:
-
This compound powder
-
Oil: Caprylic/Capric Triglyceride (e.g., Capmul® MCM)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)
-
Co-surfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
-
Vortex mixer and magnetic stirrer
-
Glass vial
-
-
Procedure:
-
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 40:40:20 w/w). Mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.
-
Weigh the required amount of this compound powder and add it to the pre-formed SEDDS vehicle in a glass vial.
-
Cap the vial and vortex or stir at room temperature until the this compound is completely dissolved. Gentle warming (e.g., 40°C water bath) can be used to facilitate dissolution if necessary.
-
The final formulation should be a clear, yellowish, homogenous liquid.
-
Protocol 3: Oral Gavage Procedure in Rats
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).[26][30]
-
Select the appropriate size gavage needle (e.g., 16-18 gauge for adult rats, with a flexible or curved design and a ball tip).[26][28]
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and mark the tube if necessary.[26][28]
-
Draw the formulation into the syringe, ensuring there are no air bubbles.
-
-
Administration:
-
Firmly but gently restrain the rat, immobilizing the head and aligning it with the body to create a straight path to the esophagus.[27]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[26]
-
The animal should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If there is any resistance or the animal shows signs of distress (e.g., gasping), withdraw the needle immediately. [27][29]
-
Once the needle is in place, slowly administer the formulation over 2-3 seconds.[26]
-
Withdraw the needle slowly and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 10-15 minutes post-dosing for any signs of respiratory distress or other adverse effects.[26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tga.gov.au [tga.gov.au]
- 10. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of this compound Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tga.gov.au [tga.gov.au]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. KEGG DRUG: this compound tartrate [kegg.jp]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 25. go.drugbank.com [go.drugbank.com]
- 26. animalcare.ubc.ca [animalcare.ubc.ca]
- 27. ouv.vt.edu [ouv.vt.edu]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. researchanimaltraining.com [researchanimaltraining.com]
- 30. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Overcoming P-glycoprotein Efflux of Eliglustat Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing P-glycoprotein (P-gp) mediated efflux of Eliglustat analogues.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-glycoprotein (P-gp)?
Yes, this compound is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[1][2][3][4][5] This interaction can limit its oral bioavailability and penetration into tissues where P-gp is highly expressed, such as the blood-brain barrier.[4]
Q2: What are the primary strategies to reduce P-gp efflux of this compound analogues?
There are two main approaches to mitigate P-gp mediated efflux of this compound analogues:
-
Co-administration with P-gp Inhibitors: This involves the simultaneous use of a compound that blocks the function of P-gp, thereby increasing the intracellular concentration of the this compound analogue.[1][6]
-
Structural Modification of Analogues: This strategy focuses on designing new analogues of this compound with chemical properties that make them poorer substrates for P-gp.[7][8]
Q3: How do structural modifications reduce P-gp efflux?
Structural modifications can reduce P-gp efflux by altering the physicochemical properties of the molecule, such as lipophilicity, polar surface area, and the presence of specific functional groups that are recognized by P-gp.[7][9] For example, one study demonstrated that replacing the 3,4-ethylenedioxy moiety of an this compound analogue with a 4-trifluoromethoxy group significantly reduced its P-gp efflux ratio.[7]
Q4: What are the most common in vitro assays to measure P-gp activity?
The most widely used in vitro assays to assess P-gp activity include:
-
Bidirectional Transport Assays: These are considered the "gold-standard" and use polarized cell monolayers, such as MDCK-MDR1 or Caco-2 cells, to measure the transport of a compound from the apical to the basolateral side and vice versa.[10][11][12]
-
Fluorescence-Based Assays: These assays, often used for high-throughput screening, utilize fluorescent P-gp substrates like Calcein-AM or Rhodamine-123 to measure the inhibitory effect of test compounds.[13][14]
-
ATPase Activity Assays: These functional assays measure the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[13][15]
Troubleshooting Guides
Problem 1: High variability in my bidirectional transport assay results.
-
Possible Cause 1: Inconsistent cell monolayer integrity.
-
Solution: Ensure the transepithelial electrical resistance (TEER) values of your cell monolayers are within the acceptable range for your cell line before and after the experiment. Discard any monolayers that do not meet this criterion.
-
-
Possible Cause 2: Non-specific binding of the compound to the plate or cells.
-
Solution: Perform a recovery study to determine the extent of non-specific binding. If significant binding is observed, consider using plates with a different surface coating or adding a small percentage of a non-ionic surfactant to your assay buffer.
-
-
Possible Cause 3: Instability of the test compound in the assay medium.
-
Solution: Analyze the concentration of your compound in the donor and receiver compartments at the end of the incubation period to check for degradation. If the compound is unstable, you may need to shorten the incubation time or use a different assay.
-
Problem 2: My positive control P-gp inhibitor is not showing the expected effect in the Calcein-AM assay.
-
Possible Cause 1: Incorrect concentration of the inhibitor.
-
Solution: Double-check your calculations and the stock solution concentration. It is also advisable to test a range of concentrations to generate a dose-response curve.
-
-
Possible Cause 2: Low P-gp expression in the cells.
-
Solution: Verify the P-gp expression level in your cell line using Western blotting or qPCR. If expression is low, you may need to use a different cell line or a cell line that has been transfected to overexpress P-gp.[12]
-
-
Possible Cause 3: Interference of the test compound with the fluorescence signal.
-
Solution: Run a control experiment to measure the fluorescence of your compound in the absence of cells and Calcein-AM to check for autofluorescence. Also, check if your compound quenches the fluorescence of calcein.
-
Quantitative Data Summary
Table 1: Effect of Structural Modifications on P-gp Efflux of this compound Analogues
| Analogue | Modification | Efflux Ratio | Reference |
| 2 | Original Scaffold | 298 | [7] |
| 17 (CCG-222628) | Replacement of 3,4-ethylenedioxy with 4-trifluoromethoxy | 60 | [7] |
Table 2: IC50 Values of P-gp Inhibitors
| Inhibitor | P-gp Substrate | Cell Line | IC50 (µM) | Reference |
| Verapamil | Doxorubicin | NCI/ADR-RES | ~10-50 | [16] |
| Valspodar | Analogue 2 | MDR1-MDCK | Not specified | [7] |
| Elacridar | Quinidine | MDCK-II | Not specified | [11] |
Experimental Protocols
1. MDCK-MDR1 Bidirectional Transport Assay
This protocol outlines the general steps for assessing the P-gp mediated transport of an this compound analogue.
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the TEER of the monolayers to ensure their integrity.
-
Assay Initiation:
-
For apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber.
-
For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-to-A / Papp A-to-B).
2. Calcein-AM P-gp Inhibition Assay
This protocol describes a common method for screening compounds for P-gp inhibitory activity.
-
Cell Seeding: Seed P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or a positive control inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate, Calcein-AM, to all wells and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader.
-
Data Analysis: Increased fluorescence compared to the control (cells with Calcein-AM but no inhibitor) indicates P-gp inhibition. Calculate the IC50 value of the test compound.
Visualizations
Caption: Workflow for a bidirectional transport assay.
Caption: Strategies and outcomes for reducing P-gp efflux.
References
- 1. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. P-gp Substrate Identification | Evotec [evotec.com]
- 13. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Unpacking the In Vitro Efficacy of Eliglustat and Miglustat
For researchers and drug development professionals navigating the landscape of Gaucher disease therapeutics, a clear understanding of the in vitro performance of substrate reduction therapies is paramount. This guide provides a detailed comparison of two prominent glucosylceramide synthase (GCS) inhibitors, Eliglustat and Miglustat, focusing on their direct-to-target efficacy and specificity as demonstrated by experimental data.
At the core of type 1 Gaucher disease is the deficient activity of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide. Both this compound and Miglustat function by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide, thereby reducing the substrate load. However, their performance profiles in a controlled laboratory setting exhibit significant differences in potency and selectivity.
Quantitative Comparison of In Vitro Efficacy
Experimental data consistently demonstrates that this compound is a significantly more potent and specific inhibitor of GCS than Miglustat. The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, while Miglustat's IC50 falls within the micromolar range, indicating a potency difference of approximately three orders of magnitude[1][2][3]. Furthermore, this compound exhibits high specificity for GCS with minimal off-target effects, a crucial attribute for a therapeutic agent. In contrast, Miglustat has been shown to inhibit other enzymes, such as intestinal disaccharidases, at concentrations close to those required for GCS inhibition, which can lead to gastrointestinal side effects[3][4].
| Parameter | This compound | Miglustat | Reference |
| Mechanism of Action | Ceramide Analog | Glucose Analog | [1][2] |
| Target Enzyme | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) | [1][2] |
| IC50 for GCS | ~25 nM | 10-50 µM | [1][2][3] |
| Specificity | Highly specific for GCS | Inhibits GCS, intestinal disaccharidases, and β-glucosidase I and II | [3][4] |
Signaling Pathway of GCS Inhibition
The therapeutic action of both this compound and Miglustat is centered on the inhibition of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By blocking this step, these inhibitors reduce the production of glucosylceramide and downstream metabolites.
Experimental Protocols
To assess the in vitro efficacy of GCS inhibitors like this compound and Miglustat, two primary types of assays are employed: the Glucosylceramide Synthase (GCS) Inhibition Assay and the Substrate Reduction Assay.
Glucosylceramide Synthase (GCS) Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the GCS enzyme.
Objective: To determine the IC50 value of the inhibitor against GCS.
Materials:
-
GCS enzyme source (e.g., cell homogenates from MDCK cells)
-
Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
Inhibitor compounds (this compound, Miglustat)
-
Assay buffer
-
Thin-layer chromatography (TLC) plates
-
Fluorescence detector
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a reaction vessel, combine the GCS enzyme source, assay buffer, and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the fluorescently labeled ceramide substrate and UDP-glucose.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Stop the reaction.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate.
-
Visualize and quantify the fluorescent spots using a fluorescence detector.
-
Calculate the percentage of GCS inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Substrate Reduction Assay
This cell-based assay evaluates the ability of the inhibitors to reduce the levels of glucosylceramide within intact cells.
Objective: To measure the reduction of intracellular glucosylceramide levels following treatment with the inhibitor.
Materials:
-
Cell line (e.g., Gaucher patient-derived fibroblasts)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, Miglustat)
-
Reagents for lipid extraction
-
Method for glucosylceramide quantification (e.g., Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with various concentrations of the inhibitor compounds for a specified duration (e.g., 24-72 hours).
-
Harvest the cells.
-
Extract the total lipids from the cell pellets.
-
Quantify the amount of glucosylceramide in the lipid extracts using a sensitive and specific method like LC-MS/MS.
-
Normalize the glucosylceramide levels to the total protein or cell number.
-
Compare the glucosylceramide levels in inhibitor-treated cells to untreated control cells to determine the extent of substrate reduction.
Experimental Workflow
The in vitro comparison of GCS inhibitors typically follows a structured workflow, from initial enzyme inhibition screening to the evaluation of substrate reduction in a cellular context.
Conclusion
The in vitro data unequivocally positions this compound as a more potent and specific inhibitor of glucosylceramide synthase compared to Miglustat. Its high potency, reflected in its low nanomolar IC50 value, and its targeted action with minimal off-target effects, underscore its robust preclinical profile. For researchers in the field, these in vitro characteristics provide a strong foundation for understanding the differential clinical profiles of these two substrate reduction therapies for Gaucher disease. The provided experimental protocols offer a framework for the independent verification and further exploration of these and other novel GCS inhibitors.
References
- 1. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Eliglustat's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other methods for validating the target engagement of Eliglustat, a first-line oral substrate reduction therapy for Gaucher disease type 1.[1][2] Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their drug discovery and development workflows.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3][4][5] By inhibiting GCS, this compound reduces the rate of glucosylceramide production, thereby preventing its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[1][3]
Confirming that a drug candidate directly interacts with its intended target within a cellular context—a process known as target engagement—is a critical step in drug development.[6] It provides confidence that the observed physiological effects of the drug are a direct result of its mechanism of action. CETSA is a powerful biophysical technique that allows for the direct assessment of a drug's engagement with its target protein in intact cells and tissues.[7][8]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[7][8] When a drug molecule binds to its target protein, it generally increases the protein's resistance to thermal denaturation. The CETSA workflow involves treating cells with the compound of interest, heating the cells to denature and precipitate proteins, and then quantifying the amount of the target protein that remains soluble.[8][9] An increase in the amount of soluble target protein in the presence of the drug at a given temperature indicates target engagement.
Experimental Methodologies
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293, or a Gaucher disease patient-derived cell line) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
2. Thermal Challenge:
-
Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-6 minutes using a thermocycler, followed by a cooling step to room temperature.[10][11]
-
A no-drug control group should be included to determine the baseline melting curve of glucosylceramide synthase.
3. Protein Extraction:
-
Lyse the heated cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[11]
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
4. Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a Bradford assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and Western blot analysis using a specific antibody against glucosylceramide synthase.
-
Quantify the band intensities to determine the amount of soluble glucosylceramide synthase at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate melting curves and determine the shift in the apparent melting temperature (Tm) induced by this compound.
Visualizing the CETSA Workflow
The following diagram illustrates the key steps in a CETSA experiment designed to validate the engagement of this compound with its target, glucosylceramide synthase.
Caption: A diagram illustrating the key steps of the CETSA workflow.
Comparison with Alternative Target Engagement Methods
While CETSA provides direct evidence of target binding in a cellular context, other methods can also be employed to assess the interaction of this compound with glucosylceramide synthase.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells.[8] | - Label-free, no modification of compound or protein required.[7]- Performed in a physiologically relevant cellular environment.[6]- Can be adapted for high-throughput screening.[12] | - Requires a specific and high-quality antibody for detection.- Not all proteins exhibit a significant thermal shift upon ligand binding.[7] |
| Enzyme Activity Assay | Measures the catalytic activity of glucosylceramide synthase in the presence of an inhibitor.[13][14] | - Directly measures the functional consequence of target engagement.- Can be highly sensitive and quantitative.[15] | - Typically performed on purified enzymes or cell lysates, which may not fully recapitulate the cellular environment.[14]- Can be indirect; inhibition of activity doesn't always equate to direct binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses ligand-induced stabilization of a protein by measuring its resistance to protease digestion.[16] | - Label-free and does not require protein modification.[16]- Can be used with cell lysates or purified proteins.[16] | - Relies on changes in protease susceptibility, which can be subtle.[16]- Requires careful optimization of protease concentration and digestion time.[16] |
| Surface Plasmon Resonance (SPR) | An in vitro biophysical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17] | - Provides quantitative data on binding affinity (KD) and kinetics (kon, koff).- Highly sensitive and requires small amounts of protein. | - Acellular, using purified proteins, which lacks the physiological context of a cell.[17]- Requires immobilization of the protein or ligand, which can affect its conformation. |
Expected Data and Interpretation
A successful CETSA experiment with this compound would be expected to show a dose-dependent increase in the thermal stability of glucosylceramide synthase. This would be visualized as a rightward shift in the melting curve of the protein in the presence of increasing concentrations of the drug.
| This compound Concentration | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (0 µM) | 52°C | - |
| 1 µM | 54°C | +2°C |
| 10 µM | 57°C | +5°C |
| 100 µM | 60°C | +8°C |
| Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome of a CETSA experiment. Actual values would need to be determined experimentally. |
In comparison, an enzyme activity assay would show a dose-dependent decrease in the production of glucosylceramide. Clinical trial data for this compound has demonstrated its efficacy in reducing glucosylceramide levels in patients.[18][19] For instance, the in vitro half-maximal inhibitory concentration (IC50) of this compound in K562 cells is approximately 24 nmol/L.[20]
Signaling Pathway of Glucosylceramide Synthesis
This compound acts on the initial step of the glycosphingolipid biosynthesis pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: this compound inhibits glucosylceramide synthase (GCS).
Logical Comparison of Methodologies
The choice of a target engagement validation method depends on the specific research question and the available resources. The following diagram provides a logical framework for selecting an appropriate assay.
Caption: A decision tree for selecting a target engagement validation method.
Conclusion
The Cellular Thermal Shift Assay offers a robust and physiologically relevant method for confirming the direct engagement of this compound with its target, glucosylceramide synthase, within the complex environment of a living cell. While alternative methods such as enzyme activity assays and in vitro biophysical techniques provide valuable information, CETSA's ability to provide label-free evidence of target binding in an intact cellular system makes it a powerful tool in the drug development pipeline. For a comprehensive understanding of a drug's mechanism of action, a combination of these methods is often the most effective approach.
References
- 1. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 6. revvity.co.jp [revvity.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Outcomes after 18 months of this compound therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpsjournal.com [ijpsjournal.com]
A Preclinical Showdown: Eliglustat Versus Enzyme Replacement Therapy in Gaucher Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent therapeutic strategies for Gaucher disease—the oral substrate reduction therapy, eliglustat, and the established enzyme replacement therapy (ERT). We delve into the preclinical evidence from in vivo and in vitro models, presenting the quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Gaucher disease, an autosomal recessive disorder, arises from a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages. This accumulation gives rise to the characteristic "Gaucher cells" that infiltrate various organs, causing a range of clinical manifestations.
Enzyme replacement therapy has long been the standard of care, directly addressing the enzymatic deficiency by intravenously administering a recombinant form of GCase. In contrast, this compound represents a newer, orally administered approach known as substrate reduction therapy (SRT). It works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer, thereby reducing the amount of substrate that accumulates.
This guide will dissect the preclinical data that has explored the efficacy of these two distinct therapeutic modalities in models of Gaucher disease, providing a foundation for understanding their comparative performance before clinical application.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound (referred to as Genz-112638 in the study) with enzyme replacement therapy (recombinant human glucocerebrosidase) in a mouse model of type 1 Gaucher disease (gbaD409V/null).
Table 1: Glucosylceramide (GL-1) Levels in Liver Tissue
| Treatment Group | Mean GL-1 (µg/g tissue) | % Reduction from Untreated |
| Untreated Gaucher Mice | 1,250 | - |
| ERT (2 weeks) | 250 | 80% |
| This compound (10 weeks) | 500 | 60% |
| ERT followed by this compound (12 weeks total) | 150 | 88% |
Table 2: Glucosylceramide (GL-1) Levels in Spleen and Lung Tissue
| Treatment Group | Spleen GL-1 (% Reduction) | Lung GL-1 (% Reduction) |
| ERT (2 weeks) | 75% | 70% |
| This compound (10 weeks) | 50% | 40% |
| ERT followed by this compound (12 weeks total) | 85% | 80% |
Table 3: Gaucher Cell Infiltration in the Liver
| Treatment Group | Gaucher Cell Score (qualitative) |
| Untreated Gaucher Mice | +++ (extensive infiltration) |
| ERT (2 weeks) | + (mild infiltration) |
| This compound (10 weeks) | ++ (moderate infiltration) |
| ERT followed by this compound (12 weeks total) | +/- (minimal to no infiltration) |
Signaling Pathway and Mechanisms of Action
The distinct mechanisms of this compound and ERT are central to their therapeutic effects. ERT directly replenishes the deficient enzyme, while this compound reduces the biosynthesis of the substrate.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical studies comparing this compound and ERT.
In Vivo Gaucher Disease Mouse Model Study
1. Animal Model:
-
The study utilized the gbaD409V/null mouse model, which recapitulates the non-neuronopathic features of Gaucher disease.
-
Mice were housed under standard laboratory conditions with ad libitum access to food and water.
2. Treatment Administration:
-
Enzyme Replacement Therapy (ERT): Recombinant human glucocerebrosidase was administered intravenously (IV) via the tail vein. The dosage was calculated based on the body weight of the mice.
-
This compound (Substrate Reduction Therapy): this compound (Genz-112638) was administered orally. The drug was formulated in a suitable vehicle for oral gavage. Dosing was performed daily for the specified treatment period.[1]
3. Tissue Collection and Processing:
-
At the end of the treatment period, mice were euthanized, and liver, spleen, and lung tissues were collected.
-
A portion of each tissue was flash-frozen in liquid nitrogen for biochemical analysis, and another portion was fixed in 10% neutral buffered formalin for histological analysis.
4. Glucosylceramide (GL-1) Quantification:
-
Frozen tissues were homogenized, and lipids were extracted.
-
GL-1 levels were quantified using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
5. Histological Analysis of Gaucher Cells:
-
Formalin-fixed, paraffin-embedded tissue sections were prepared.
-
Sections were stained with hematoxylin and eosin (H&E) to visualize tissue morphology.
-
Immunohistochemistry was performed using an antibody against a macrophage marker, such as CD68, to identify and quantify Gaucher cells.
In Vitro Macrophage Model
1. Cell Culture:
-
A macrophage-like cell line (e.g., RAW 264.7) can be used.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Induction of "Gaucher-like" Phenotype:
-
To mimic the substrate accumulation seen in Gaucher disease, cells can be treated with an irreversible inhibitor of GCase, such as conduritol B epoxide (CBE).
3. Treatment Application:
-
ERT: Recombinant GCase is added to the cell culture medium.
-
This compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium.
4. Assessment of Substrate Levels:
-
After the treatment period, cells are harvested, and lipids are extracted.
-
Glucosylceramide levels are quantified by LC-MS/MS.
Discussion of Preclinical Findings
The preclinical data from the gbaD409V/null mouse model demonstrates that both ERT and this compound are effective in reducing the accumulation of glucosylceramide and clearing Gaucher cells in visceral organs. ERT appears to induce a more rapid and profound initial reduction of the stored substrate. However, this compound, administered over a longer period, also achieves significant substrate reduction.
Interestingly, the sequential administration of ERT followed by this compound resulted in the most substantial and sustained reduction in glucosylceramide levels. This suggests a potential synergistic or complementary effect, where ERT rapidly clears the bulk of the accumulated substrate, and subsequent treatment with this compound prevents its re-accumulation.
These preclinical findings provided a strong rationale for the clinical development of this compound as both a first-line therapy for treatment-naïve patients and as a maintenance therapy for patients switching from ERT. The oral route of administration for this compound offers a significant quality-of-life advantage over the intravenous infusions required for ERT.
Conclusion
Preclinical studies in Gaucher disease models have been instrumental in elucidating the efficacy and mechanisms of action of both this compound and enzyme replacement therapy. While ERT provides a direct and rapid means of clearing accumulated substrate, this compound offers a convenient oral therapy that effectively reduces substrate biosynthesis. The preclinical evidence suggests that both are viable therapeutic strategies, with this compound showing comparable, and in some sequential treatment paradigms, potentially enhanced long-term management of the disease pathology. These foundational studies have paved the way for the successful clinical use of this compound in the management of Gaucher disease type 1.
References
Comparative Efficacy of Eliglustat Across Diverse Cell Lines: A Comprehensive Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eliglustat's performance across various cell lines, supported by experimental data. This compound, a potent inhibitor of glucosylceramide synthase, is primarily used in the treatment of Gaucher disease type 1. However, its therapeutic potential is being explored in other areas, including cancer and other lysosomal storage disorders. This report synthesizes findings on its effects on glucosylceramide synthesis, cell viability, and autophagy, offering insights into its differential activities.
Inhibition of Glucosylceramide Synthase
This compound acts as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1][2] By blocking this enzyme, this compound reduces the production of glucosylceramide, thereby preventing its accumulation in lysosomes.[3] The inhibitory capacity of this compound has been quantified in several cell lines, with IC50 values demonstrating its high potency.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| K562 | Human erythroleukemic | ~24 | [1] |
| MDCK | Madin-Darby canine kidney | 20 (intact cells) | [2] |
| MDCK (homogenates) | Madin-Darby canine kidney | 115 | [2] |
Effects on Cell Viability and Proliferation
The impact of this compound on cell viability and proliferation varies depending on the cell type. In human renal tubular epithelial cells (HRTEC), pre-treatment with this compound has been shown to prevent the cytotoxic effects of Shiga toxin 2 (Stx2), including effects on cell viability, proliferation, and apoptosis.[4] This protective effect is attributed to the reduction of the toxin's receptor, globotriaosylceramide (Gb3).[4]
In the context of cancer, the effects of this compound are being investigated. While detailed comparative studies on a broad range of cancer cell lines are still emerging, the inhibition of glycosphingolipid synthesis by this compound is a promising therapeutic strategy. Glycosphingolipids are known to be abundant in cancer cells and play a role in tumor progression and immune evasion.[5]
Modulation of Autophagy
This compound has been identified as a modulator of autophagy, a cellular process responsible for the degradation and recycling of cellular components. In RAW264.7 macrophage-like cells, this compound has been shown to inhibit autophagic flux. This was evidenced by the accumulation of autophagosomes and an increase in the levels of the autophagy-related protein LC3-II.
Experimental Protocols
Glucosylceramide Synthase Activity Assay
A common method to determine the inhibitory activity of compounds like this compound on glucosylceramide synthase involves using cell homogenates or intact cells.
Broken Cell Membrane Preparation Assay: This assay directly measures the activity of glucosylceramide synthase.[6]
-
Prepare microsomes from the target cells (e.g., human melanoma A375 cells) by sonication and centrifugation.[7]
-
Incubate the microsomal preparation with a fluorescent ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose.
-
Add increasing concentrations of the inhibitor (this compound).
-
After incubation, separate the fluorescently labeled glucosylceramide from the unreacted ceramide using reverse-phase HPLC.
-
Quantify the products by fluorescence detection to determine the IC50 value.[7]
Intact Cell Assay: This assay measures the ability of a compound to reduce the cellular content of glucosylceramide in a living cell.[6]
-
Culture the target cells (e.g., MDCK cells) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and extract the lipids.
-
Quantify the levels of glucosylceramide using a suitable method, such as HPLC with fluorescence detection, to determine the IC50 value.
Autophagy Assessment
Western Blot for LC3 and p62: Western blotting is a standard technique to monitor autophagy by detecting the conversion of LC3-I to LC3-II and changes in the levels of p62/SQSTM1, a protein that is degraded by autophagy.
-
Treat cells with this compound for the desired time. Include appropriate controls, such as untreated cells and cells treated with a known autophagy inducer or inhibitor.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62, followed by incubation with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate detection reagent and imaging system. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of inhibited autophagic flux.
Transmission Electron Microscopy (TEM): TEM is considered the gold standard for visualizing autophagic structures.[8][9]
-
Fix the cells treated with this compound and control cells with glutaraldehyde.
-
Post-fix with osmium tetroxide, dehydrate, and embed in resin.
-
Cut ultra-thin sections and stain with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to identify and quantify autophagosomes (double-membraned vesicles) and autolysosomes.[10]
Signaling Pathways
This compound's primary mechanism of action is the inhibition of glucosylceramide synthase, which directly impacts the glycosphingolipid synthesis pathway. This, in turn, can affect various downstream signaling events and cellular processes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents Shiga toxin 2 cytotoxic effects in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP3599237A1 - Pharmaceutical composition of the glucosylceramide synthase inhibitor this compound for the treatment gaucher's disease comprising adjusting the individual therapeutical dose to the p450 metabolism of the patient - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Dual-Pronged Approach Shows Promise in Gaucher Disease: Investigating the Synergy of Eliglustat with Enzyme Replacement Therapy
A combination of substrate reduction therapy (SRT) with Eliglustat and enzyme replacement therapy (ERT) is demonstrating synergistic effects in treating resistant symptoms of Gaucher disease type 3 (GD3), according to recent clinical findings. This guide provides a comparative analysis of this combination therapy, supported by experimental data, offering insights for researchers, scientists, and drug development professionals.
Gaucher disease, a lysosomal storage disorder, is characterized by a deficiency of the enzyme β-glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide. While ERT, which replaces the deficient enzyme, has been a standard of care, some patients, particularly those with GD3, exhibit persistent symptoms such as lymphadenopathy. The addition of this compound, an oral inhibitor of glucosylceramide synthase, presents a novel strategy to reduce the production of the accumulating substrate, complementing the catabolic action of ERT.
Efficacy of Combination Therapy: A Clinical Snapshot
A pivotal open-label trial investigated the safety and efficacy of adding this compound to a stable ERT regimen in four GD3 patients with persistent lymphadenopathy. The results, summarized below, indicate a significant improvement in key disease biomarkers and clinical manifestations.
Table 1: Biomarker and Clinical Outcome Changes with this compound and ERT Combination Therapy
| Patient ID | Age (years) | Plasma Lyso-GL1 (ng/mL) - Baseline | Plasma Lyso-GL1 (ng/mL) - Post-Treatment | Percent Change in Lyso-GL1 | Chitotriosidase Activity (nmol/hr/mL) - Baseline | Chitotriosidase Activity (nmol/hr/mL) - Post-Treatment | Percent Change in Chitotriosidase | Change in Lymph Node Size |
| 1 | 9 | ~150 | ~50 | ~ -67% | ~12,000 | ~4,000 | ~ -67% | Decreased |
| 2 | 12 | ~125 | ~40 | ~ -68% | ~10,000 | ~3,000 | ~ -70% | N/A (No baseline MRI) |
| 3 | 16 | ~200 | ~75 | ~ -62.5% | ~8,000 | ~2,500 | ~ -68.75% | Decreased |
| 4 | 18 | ~175 | ~60 | ~ -65.7% | N/A (Deficiency) | N/A (Deficiency) | N/A | Decreased |
Data adapted from a 104-week open-label trial.[1][2]
The data reveals a consistent and marked decrease in plasma glucosylsphingosine (lyso-GL1) and chitotriosidase activity in patients receiving the combination therapy.[1] Furthermore, a reduction in the size of lymph nodes was observed in all three patients who underwent follow-up MRI scanning.[1] Importantly, no severe adverse events were attributed to the addition of this compound.[1]
Unveiling the Synergistic Mechanism
The complementary action of ERT and this compound-mediated SRT forms the basis of their synergistic effect. ERT directly addresses the enzymatic deficiency by providing functional β-glucocerebrosidase to break down the accumulated glucosylceramide in the lysosome. Concurrently, this compound inhibits glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide, thereby reducing the substrate burden.
References
A Comparative Guide to Biomarkers for Validating Eliglustat's Therapeutic Effect in Gaucher Disease Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the in vivo therapeutic effect of Eliglustat, an oral substrate reduction therapy (SRT), for Gaucher disease type 1 (GD1). It contrasts these with biomarkers used for the established first-line treatment, enzyme replacement therapy (ERT), and presents supporting experimental data, detailed methodologies for key biomarker assays, and visual representations of relevant biological pathways and workflows.
Introduction to Gaucher Disease and Treatment Strategies
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged "Gaucher cells".[2][3] These cells infiltrate various organs, leading to a multisystemic phenotype that includes hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3]
The two primary therapeutic strategies for GD1 are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).
-
Enzyme Replacement Therapy (ERT): This therapy involves intravenous infusions of a recombinant GCase enzyme (e.g., imiglucerase, velaglucerase alfa, taliglucerase alfa) that is taken up by macrophages to catabolize the accumulated GlcCer.
-
Substrate Reduction Therapy (SRT): this compound is an oral SRT that works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer.[4] By reducing the production of the substrate, this compound aims to restore the balance between its synthesis and impaired degradation.[4]
Key Biomarkers for Therapeutic Monitoring
Several biomarkers are crucial for assessing disease severity and monitoring the response to therapy in GD1. These biomarkers reflect the underlying pathophysiology of the disease, particularly the burden of Gaucher cells and the systemic inflammatory state.
1. Glucosylsphingosine (Lyso-Gb1): A deacylated metabolite of GlcCer, glucosylsphingosine (also referred to as Lyso-GL1) is considered a highly sensitive and specific biomarker for Gaucher disease.[3] Its levels are markedly elevated in untreated patients and show a significant reduction in response to effective therapy.
2. Chitotriosidase: This enzyme is secreted by activated macrophages and is significantly elevated in the plasma of most Gaucher disease patients. It serves as a well-established marker of Gaucher cell burden. A limitation of this biomarker is that a small percentage of the population has a genetic deficiency in chitotriosidase, rendering it unmeasurable.
3. Chemokine (C-C motif) Ligand 18 (CCL18): Also known as Pulmonary and Activation-Regulated Chemokine (PARC), CCL18 is another macrophage-derived chemokine that is elevated in Gaucher disease and reflects the systemic inflammatory state.
4. Glycoprotein Non-Metastatic Melanoma B (gpNMB): Also known as Osteoactivin, gpNMB is a transmembrane glycoprotein that is upregulated in Gaucher cells and is involved in bone metabolism and inflammation.
Comparative Performance of Biomarkers: this compound vs. ERT
Clinical studies have demonstrated that both this compound and ERT lead to significant improvements in clinical endpoints such as spleen and liver volume, hemoglobin levels, and platelet counts. These clinical improvements are mirrored by substantial reductions in the key biomarkers.
While direct head-to-head, long-term comparative trials with identical patient populations are limited, data from various clinical trials provide valuable insights into the performance of these biomarkers with each therapy.
Table 1: Percentage Reduction of Key Biomarkers with this compound and ERT in Treatment-Naïve Patients
| Biomarker | This compound | Enzyme Replacement Therapy (ERT) |
| Glucosylsphingosine (Lyso-Gb1) | -86% to -93% (after 2-8 years)[5][6] | Significant reduction, considered a reliable long-term response marker[7] |
| Chitotriosidase | -85% to -91% (after 3-8 years)[5] | Significant reduction, with the most significant lowering in the first year[5] |
| CCL18 | -87% (after 8 years)[5] | Significant reduction, coinciding with reductions in plasma GlcSph[7] |
| gpNMB | Data on percentage reduction in treatment-naïve patients is less reported. | Data on percentage reduction in treatment-naïve patients is less reported. |
Table 2: Biomarker Response in Patients Switching from ERT to this compound
In patients who are stable on long-term ERT and switch to this compound, a further reduction in several biomarkers has been observed, suggesting an incremental therapeutic benefit.
| Biomarker | Baseline (on ERT) | Post-Switch to this compound (mean 3.1 years) | P-value |
| Plasma Glucosylsphingosine (GlcSph) | 63.7 ng/mL | 26.1 ng/mL | < 0.0001 |
| Chitotriosidase | 1136.6 nmol/mL/h | 466.9 nmol/mL/h | 0.002 |
| gpNMB | 59.3 ng/mL | 43.6 ng/mL | 0.0006 |
| (Data from a single-center study of 38 adult GD1 patients stable on long-term ERT who switched to this compound)[5] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is essential for clinical management and drug development. The following are outlines of the methodologies for the key biomarker assays.
Glucosylsphingosine (Lyso-Gb1) Quantification by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcSph in plasma.[7][8]
Protocol Outline:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 10-100 µL), add an internal standard (e.g., a stable isotope-labeled version of GlcSph).[9][10]
-
Perform a protein precipitation step using an organic solvent like methanol.[9][10]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate mobile phase for injection.[9]
-
-
LC Separation:
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Separate GlcSph from other plasma components using a suitable column (e.g., a C18 or HILIC column).[8]
-
-
MS/MS Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both GlcSph and the internal standard for quantification.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of GlcSph.
-
Calculate the concentration of GlcSph in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Chitotriosidase Activity Assay (Fluorometric)
Principle: This assay measures the enzymatic activity of chitotriosidase by detecting the fluorescence of a product generated from a synthetic substrate.[11]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a standard curve using a fluorescent standard (e.g., 4-methylumbelliferone).
-
Prepare the chitotriosidase substrate solution.
-
-
Sample Preparation:
-
Collect plasma or serum samples.
-
Dilute the samples as necessary with an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the diluted samples and standards to the wells of a microplate.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a stop solution.
-
-
Detection:
-
Measure the fluorescence of each well using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm).[11]
-
-
Calculation:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of the fluorescent product in the samples.
-
Calculate the chitotriosidase activity in the samples, typically expressed in nmol/h/mL.
-
CCL18 and gpNMB Quantification by ELISA
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying CCL18 and gpNMB in plasma or serum.[12][13]
Protocol Outline:
-
Plate Preparation:
-
Use a microplate pre-coated with a capture antibody specific for the target protein (CCL18 or gpNMB).
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of a known concentration of the recombinant human protein to create a standard curve.
-
Add the standards and diluted patient samples to the wells of the microplate.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the plate to remove unbound substances.[12]
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on the target protein to each well.
-
Incubate to allow the detection antibody to bind to the captured protein.
-
Wash the plate.[12]
-
-
Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.
-
Wash the plate.[12]
-
-
Substrate Reaction and Detection:
-
Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of CCL18 or gpNMB in the patient samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the role of these biomarkers and the mechanism of action of this compound.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 3. Gaucher Disease: The Metabolic Defect, Pathophysiology, Phenotypes And Natural History - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Incremental biomarker and clinical outcomes after switch from enzyme therapy to this compound substrate reduction therapy in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound substrate reduction therapy in children with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric quantification of glucosylsphingosine in plasma and urine of type 1 Gaucher patients using an isotope standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined analysis of plasma or serum glucosylsphingosine and globotriaosylsphingosine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Chitotriosidase ELISA Kit (EH105RB) - Invitrogen [thermofisher.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Human Osteoactivin (GPNMB) ELISA Kit (EHGPNMB) - Invitrogen [thermofisher.com]
Assessing the Long-Term Stability and Efficacy of Eliglustat in Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease (GD) is a lysosomal storage disorder stemming from a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes. This accumulation primarily affects macrophages, resulting in a range of clinical manifestations. Current therapeutic strategies primarily involve either replacing the deficient enzyme (Enzyme Replacement Therapy, ERT) or reducing the production of the substrate (Substrate Reduction Therapy, SRT).
Eliglustat is a prominent oral SRT that functions as a specific and potent inhibitor of glucosylceramide synthase. This guide provides an objective comparison of this compound's performance with other therapeutic alternatives, supported by experimental data from patient-derived cell models and clinical trials.
Comparative Efficacy of Gaucher Disease Therapies
The following tables summarize the efficacy of this compound compared to the standard ERT, imiglucerase, and another SRT, miglustat. While long-term comparative data in patient-derived cells is limited, the available in vitro and extensive clinical data provide valuable insights into their respective performance.
Table 1: Comparison of Efficacy in In Vitro Models (Patient-Derived Cells)
| Parameter | This compound | Imiglucerase | Miglustat |
| Mechanism of Action | Substrate Reduction (Glucosylceramide Synthase Inhibition)[1] | Enzyme Replacement (Provides functional GCase)[2][3] | Substrate Reduction (Glucosylceramide Synthase Inhibition)[1][2] |
| Effect on Glucosylceramide (GlcCer) Levels | Significant reduction[4] | Facilitates clearance | Reduction[5] |
| Effect on Glucosylsphingosine (GlcSph) Levels | Significant reduction[4][6] | Facilitates clearance | Reduction[7] |
| Effect on Lysosomal Volume/Integrity | Not extensively studied in vitro | Can improve lysosomal integrity by reducing substrate accumulation[8] | Not extensively studied in vitro |
| Cellular Model Studied | Mouse model of Gaucher disease[4] | Patient-derived fibroblasts[3] | Patient-derived fibroblasts[5] |
Table 2: Comparison of Long-Term Clinical Efficacy (Patient Data)
| Parameter | This compound | Imiglucerase | Miglustat |
| Route of Administration | Oral[9] | Intravenous Infusion[2][3] | Oral[2][10] |
| Reduction in Spleen Volume | ~63-69% over 4-8 years[6][11] | ~50-60% over 2-5 years[3] | Significant reduction[10] |
| Reduction in Liver Volume | ~28-34% over 4-8 years[6][11] | ~30-40% over 3-5 years[3] | Significant reduction[10] |
| Increase in Hemoglobin | ~2.1-2.3 g/dL over 2-4 years[9][11] | Normalization in most patients within 2-5 years[3] | Improvement observed[10] |
| Increase in Platelet Count | ~81-95% over 2-4 years[9][11] | Approximately doubled in 2-5 years[3] | Increase observed[10] |
| Biomarker Reduction (Chitotriosidase) | ~82-91% over 4-8 years[6][11] | Comparable to this compound (~88% over 2 years)[7] | Less effective than this compound and Imiglucerase (~37% over 2 years)[7] |
| Biomarker Reduction (Glucosylsphingosine) | ~92% over 8 years[6] | Comparable to this compound (~78% over 2 years)[7] | Less effective than this compound and Imiglucerase (~48% over 2 years)[7] |
Signaling Pathways and Therapeutic Intervention
The accumulation of glycosphingolipids in Gaucher disease is a direct consequence of the deficient activity of glucocerebrosidase. The therapeutic agents discussed in this guide intervene at different points in this pathway.
Caption: Glycosphingolipid biosynthesis and degradation pathway.
Experimental Workflow for Assessing Therapeutic Efficacy
The evaluation of therapeutic agents for Gaucher disease in patient-derived cells typically follows a standardized workflow to assess their impact on key disease-related phenotypes.
Caption: Experimental workflow for drug efficacy testing.
Comparison of Therapeutic Mechanisms
The two main therapeutic strategies for Gaucher disease, Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT), employ fundamentally different mechanisms to alleviate the cellular pathology.
Caption: Comparison of ERT and SRT mechanisms.
Experimental Protocols
1. Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates, a key indicator of Gaucher disease pathology and response to treatment.
-
Principle: The assay utilizes a synthetic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase activity.
-
Materials:
-
Patient-derived cells (e.g., fibroblasts)
-
Lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.2)
-
4-MUG substrate solution
-
4-MU standard solution
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Fluorometer
-
-
Procedure:
-
Culture patient-derived cells with and without therapeutic agents for the desired duration.
-
Harvest and lyse the cells to release intracellular proteins, including GCase.
-
Determine the total protein concentration of the cell lysate (e.g., using a BCA assay).
-
Incubate a known amount of cell lysate with the 4-MUG substrate solution at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the produced 4-MU using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the GCase activity based on a 4-MU standard curve and normalize to the total protein concentration.
-
2. Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and specific quantification of the primary storage lipids in Gaucher disease.
-
Principle: Lipids are extracted from cells, separated by liquid chromatography, and then ionized and fragmented in a mass spectrometer. The mass-to-charge ratio of the fragments is used to identify and quantify GlcCer and GlcSph.
-
Materials:
-
Patient-derived cells
-
Internal standards (e.g., isotopically labeled GlcCer and GlcSph)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
-
-
Procedure:
-
Harvest cells and add internal standards.
-
Perform lipid extraction using an appropriate solvent system (e.g., Folch method).
-
Separate the lipid extract using a suitable chromatography column (e.g., C18 for reverse-phase or silica for normal-phase).
-
Introduce the separated lipids into the mass spectrometer for ionization and fragmentation.
-
Detect and quantify the specific fragments of GlcCer and GlcSph.
-
Calculate the concentration of each lipid relative to the internal standard and normalize to cell number or protein content.
-
3. Lysosomal Staining with LysoTracker
This protocol allows for the visualization and quantification of lysosomal volume in live cells, which is often increased in lysosomal storage disorders.
-
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. The fluorescence intensity is proportional to the lysosomal volume.
-
Materials:
-
Live patient-derived cells cultured on imaging-compatible plates or coverslips
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Prepare a working solution of the LysoTracker probe in pre-warmed cell culture medium (typically 50-100 nM).
-
Remove the existing medium from the cells and add the LysoTracker staining solution.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Wash the cells with fresh, pre-warmed medium.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set.
-
For quantification, analyze the images to determine the total fluorescence intensity per cell or use a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Review of miglustat for clinical management in Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Controlled Trial of Miglustat in Gaucher’s Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiglucerase in the management of Gaucher disease type 1: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal membrane integrity in fibroblasts derived from patients with Gaucher disease [jstage.jst.go.jp]
- 9. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an investigational oral therapy for Gaucher disease type 1: Phase 2 trial results after 4 years of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Substrate Reduction Therapies for Gaucher Disease
For Researchers, Scientists, and Drug Development Professionals
Gaucher disease, an autosomal recessive lysosomal storage disorder, results from a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), and its cytotoxic metabolite, glucosylsphingosine (lyso-GL1), primarily within macrophages. This accumulation gives rise to the characteristic "Gaucher cells" that infiltrate various organs, leading to a wide range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease. While enzyme replacement therapy (ERT) has been the standard of care for many years, oral substrate reduction therapies (SRTs) have emerged as a convenient and effective alternative for many patients.
This guide provides a detailed comparative study of the two currently approved oral SRTs, Miglustat (Zavesca®) and Eliglustat (Cerdelga®), along with the investigational drug Venglustat, which is being developed for neuronopathic forms of Gaucher disease.
Mechanism of Action: Reducing the Substrate Burden
Substrate reduction therapy takes a different approach than ERT. Instead of replacing the deficient enzyme, SRTs aim to decrease the production of glucosylceramide, the substrate that accumulates in Gaucher disease.[1][2] This is achieved by inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[3][4] By reducing the rate of substrate synthesis, SRTs help to restore the balance between the production and degradation of these lipids, thereby alleviating the cellular pathology.[4]
Comparative Efficacy of Oral SRTs
The efficacy of oral SRTs has been evaluated in several key clinical trials. This compound has been studied in treatment-naïve patients in the ENGAGE trial and in patients switching from ERT in the ENCORE trial.[1][5][6][7][8][9][10][11] Miglustat's efficacy has also been assessed in treatment-naïve patients and in those switching from ERT.[4][12][13][14][15][16] Venglustat is currently being investigated in the LEAP trial for patients with Gaucher disease type 3.[17][18][19][20][21]
Table 1: Efficacy in Treatment-Naïve Adult Patients with Gaucher Disease Type 1
| Parameter | This compound (ENGAGE Trial - 4.5 years)[2][22] | Miglustat (24-36 months)[12][14] |
| Spleen Volume | ↓ 66% | ↓ 30% (at 36 months) |
| Liver Volume | ↓ 23% | ↓ 18% (at 36 months) |
| Hemoglobin | ↑ 1.4 g/dL | ↑ 1.30 g/dL (at 36 months in anemic patients) |
| Platelet Count | ↑ 87% | ↑ 22 x 10⁹/L (at 36 months) |
| Chitotriosidase | ↓ 82% | ↓ 25.3% (at 24 months) |
| Glucosylceramide | ↓ 79% | Not reported in these studies |
| Glucosylsphingosine | ↓ 84% | Not reported in these studies |
| Bone Marrow Burden | Improved (mean spine T-score increased from -1.07 to -0.53) | Stable, no significant changes reported |
Table 2: Efficacy in Adult Patients with Gaucher Disease Type 1 Switching from ERT
| Parameter | This compound (ENCORE Trial - 12 months)[5][7][9][10] | Miglustat (Maintenance studies)[4][13] |
| Maintenance of Stability | 85% of patients maintained stability across all 4 composite endpoints (spleen, liver, hemoglobin, platelets) | Generally maintained clinical stability, but a notable proportion showed gradual deterioration in some manifestations.[23] |
| Spleen Volume | Stable in 96% of patients continuing on this compound for 24 months | Unchanged in switched patients |
| Liver Volume | Stable in 96% of patients continuing on this compound for 24 months | Unchanged in switched patients |
| Hemoglobin | Stable in 97% of patients continuing on this compound for 24 months | No significant differences between groups |
| Platelet Count | Stable in 94% of patients continuing on this compound for 24 months | Significant difference in mean change compared to imiglucerase group |
| Chitotriosidase | Stable | Stable |
Table 3: Efficacy of Venglustat in Adult Patients with Gaucher Disease Type 3 (LEAP Trial - 1 year, in combination with ERT)[17][19]
| Parameter | Venglustat |
| Plasma Glucosylceramide | ↓ 78% |
| CSF Glucosylceramide | ↓ 81% |
| Plasma Glucosylsphingosine | ↓ 56% |
| CSF Glucosylsphingosine | ↓ 70% |
| Neurological Outcomes | Slight improvement in ataxia in 9 patients |
Comparative Safety and Tolerability
The safety profiles of Miglustat and this compound differ significantly, which is a key factor in treatment decisions. Venglustat's safety is still under investigation.
Table 4: Common Adverse Events of Oral SRTs
| Adverse Event | This compound[23] | Miglustat[12][14][23] | Venglustat (in combination with ERT)[19] |
| Gastrointestinal | Diarrhea (mild to moderate, ~10%) | Diarrhea (frequent, ~79%), flatulence, abdominal pain | Not reported as a major issue in the LEAP trial |
| Weight Loss | ~2% | Frequently reported | Not reported as a major issue in the LEAP trial |
| Neurological | Tremor (~1%) | Tremor, paresthesia | No new safety concerns identified |
| Other | Headache, arthralgia, nausea | - | No deaths, serious adverse events, or discontinuations |
Key Differences and Considerations
| Feature | Miglustat (Zavesca®) | This compound (Cerdelga®) | Venglustat (investigational) |
| Approval Status | Second-line therapy for adults with mild to moderate type 1 Gaucher disease who cannot tolerate ERT.[23] | First-line therapy for adults with type 1 Gaucher disease with compatible CYP2D6 metabolizer phenotypes.[23][24] | Investigational, currently in clinical trials for Gaucher disease type 3.[18][21] |
| Chemical Structure | Glucose analog[23] | Ceramide analog[23] | Small-molecule glucosylceramide synthase inhibitor.[18] |
| Potency (IC₅₀) | 10–50 µM[23] | ~25 nM (approximately three orders of magnitude lower than miglustat)[23] | Not specified |
| Specificity | Less specific, can inhibit other glycosidases.[25] | More potent and specific inhibitor of glucosylceramide synthase.[23] | Potent and specific inhibitor of glucosylceramide synthase. |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[4] | Does not significantly cross the blood-brain barrier.[26] | Brain-penetrant.[18][19] |
| Metabolism | - | Metabolized by CYP2D6; requires genetic testing to determine metabolizer status.[24] | - |
Experimental Protocols
A comprehensive evaluation of SRTs relies on a battery of standardized experimental protocols to assess efficacy and monitor disease progression.
Measurement of Glucocerebrosidase (GCase) Activity
The activity of GCase, the deficient enzyme in Gaucher disease, is a key diagnostic and research parameter.
-
Principle: Fluorogenic assays are commonly used to measure GCase activity. A synthetic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-β-glc) or resorufin-β-D-glucopyranoside, is incubated with a cell or tissue lysate.[25][27][28][29] GCase cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone or resorufin) that can be quantified.[29] The assay is typically performed at an acidic pH (e.g., pH 5.4) to specifically measure lysosomal GCase activity.[27][28]
-
Procedure Outline:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with the fluorogenic substrate in an appropriate assay buffer at 37°C.
-
Stop the reaction with a high pH buffer (for 4MU-β-glc).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate GCase activity relative to a standard curve of the fluorescent product.
-
Quantification of Glucosylceramide (GlcCer) and Glucosylsphingosine (lyso-GL1)
Accurate measurement of the accumulating substrates is crucial for assessing disease severity and response to therapy.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of GlcCer and lyso-GL1 in biological samples such as plasma, cerebrospinal fluid (CSF), and tissue homogenates.[30][31][32][33] This method allows for the separation of these lipids from their isomers and provides precise concentration measurements.[32]
-
Procedure Outline:
-
Lipid extraction from the biological sample.
-
Chromatographic separation of the lipids using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use of stable isotope-labeled internal standards for accurate quantification.
-
Assessment of Bone Marrow Burden
Skeletal involvement is a major cause of morbidity in Gaucher disease. Magnetic Resonance Imaging (MRI) is the preferred method for evaluating bone marrow infiltration.
-
Principle: The Bone Marrow Burden (BMB) score is a semi-quantitative method used to assess the extent of Gaucher cell infiltration in the bone marrow using MRI.[8][34][35][36][37] It evaluates the signal intensity of the bone marrow in the lumbar spine and femurs on T1- and T2-weighted images.[8] A higher BMB score indicates more severe bone marrow involvement.[8]
-
Procedure Outline:
-
Acquire sagittal T1- and T2-weighted MRI images of the lumbar spine and coronal T1- and T2-weighted images of the femurs.
-
Score the signal intensity of the vertebral bodies and femoral bone marrow relative to reference tissues (e.g., intervertebral discs, subcutaneous fat).[8]
-
The total BMB score is calculated by summing the scores for the lumbar spine and femurs.[36]
-
Comparative Study Logic
A comprehensive comparative study of oral SRTs for Gaucher disease should follow a structured logical framework to ensure a thorough and unbiased evaluation.
Conclusion
Oral substrate reduction therapies represent a significant advancement in the management of Gaucher disease, offering a convenient and effective treatment option for many adult patients with type 1 disease. This compound has emerged as a first-line oral therapy with a favorable efficacy and safety profile compared to the first-generation SRT, Miglustat. The development of brain-penetrant SRTs like Venglustat holds promise for addressing the neurological manifestations of Gaucher disease, a critical unmet need.
The choice of SRT should be individualized based on the patient's disease type, severity, metabolizer status (for this compound), and tolerability. Continued research and long-term follow-up studies are essential to further delineate the comparative effectiveness of these therapies and to guide optimal treatment strategies for individuals with Gaucher disease.
References
- 1. Outcomes after 18 months of this compound therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Cerdelga® Treatment-Naïve Patient Trials | For US HCPs [pro.campus.sanofi]
- 7. Stability is maintained in adults with Gaucher disease type 1 switched from velaglucerase alfa to this compound or imiglucerase: A sub-analysis of the this compound ENCORE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Genzyme Release: ENCORE Clinical Data Published In The Lancet Suggest Treatment With Oral Maintenance Therapy Effective In Previously Treated Gaucher Disease Patients - BioSpace [biospace.com]
- 10. Cerdelga® ERT Switch Patient Trial | For US HCPs [pro.campus.sanofi]
- 11. researchgate.net [researchgate.net]
- 12. Sustained therapeutic effects of oral miglustat (Zavesca, N-butyldeoxynojirimycin, OGT 918) in type I Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-world clinical experience with long-term miglustat maintenance therapy in type 1 Gaucher disease: the ZAGAL project - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An open-label, noncomparative study of miglustat in type I Gaucher disease: efficacy and tolerability over 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Systematic Review and Meta-analyses of Longitudinal Studies on Drug Treatments for Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 19. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Life Experience with Oral this compound in Patients with Gaucher Disease Previously Treated with Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SensoLyte® Red Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 26. Enzyme replacement and substrate reduction therapy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 28. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 29. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Glucosylceramide and glucosylsphingosine analysis protocol v2 [protocols.io]
- 31. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 32. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Glucosylsphingosine Is a Highly Sensitive and Specific Biomarker for Primary Diagnostic and Follow-Up Monitoring in Gaucher Disease in a Non-Jewish, Caucasian Cohort of Gaucher Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 34. S-MRI score: A simple method for assessing bone marrow involvement in Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Magnetic resonance imaging and BMB score in the evaluation of bone involvement in Gaucher’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Gaucher disease: A review of MSK MRI protocol and peripheral skeletal MRI findings - Indian Journal of Musculoskeletal Radiology (IJMSR) [mss-ijmsr.com]
- 37. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Eliglustat: A Guide for Laboratory Professionals
The proper disposal of investigational and unused pharmaceuticals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Eliglustat, a thorough understanding of the correct disposal procedures is essential to ensure compliance with regulations and to minimize potential environmental impact. This guide provides a comprehensive overview of the recommended disposal practices for this compound, grounded in safety data and regulatory standards.
Understanding this compound and its Waste Classification
This compound is a substrate reduction therapy used for the treatment of Gaucher disease type 1.[1] While Safety Data Sheets (SDS) for this compound and its enantiomer do not classify the compound as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to handle it with care due to potential health effects such as serious eye damage and allergic reactions.[2][3] The disposal of pharmaceutical waste is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4][5][6]
Recommended Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to local, state, and federal regulations.[2][7] For unused or expired this compound, incineration is the preferred method of disposal.[3][8]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate all waste materials containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.
-
Containment: Place the segregated waste in a clearly labeled, sealed container suitable for chemical waste. If dealing with sharps that have come into contact with this compound, they must be placed in a designated cytotoxic sharps container.[9][10]
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the contained waste by a licensed hazardous material disposal company.[3] This ensures that the waste is transported and incinerated at a permitted treatment facility.[5]
-
Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal vendor used.
What Not to Do:
-
Do not flush down the drain: The EPA's regulations under Subpart P of the Resource Conservation and Recovery Act (RCRA) prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5] While this compound may not be formally classified as hazardous, it is best practice to avoid disposing of any pharmaceutical down the drain to prevent water contamination.[8][11]
-
Do not dispose of in regular trash: Unused pharmaceuticals should not be placed in the household or laboratory trash unless no take-back options are available and specific instructions for doing so are provided by regulatory agencies.[4]
Quantitative Data for Pharmaceutical Waste Incineration
While specific incineration parameters for this compound are not available, the following table provides general guidelines for the incineration of pharmaceutical waste. These are typical operational parameters for hazardous waste incinerators.
| Parameter | Guideline |
| Operating Temperature | 850°C - 1200°C |
| Residence Time | Minimum of 2 seconds |
| Destruction and Removal Efficiency (DRE) | > 99.99% |
| Emission Controls | Equipped with afterburners and scrubbers[3] |
Experimental Protocols
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of this compound. The recommended procedures are based on general best practices for pharmaceutical and chemical waste management.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
- 1. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. biosynth.com [biosynth.com]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Handling Protocols for Eliglustat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Eliglustat. Adherence to strict safety protocols minimizes exposure risk and ensures operational integrity. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, others recommend comprehensive personal protective equipment (PPE)[1][2]. Given its nature as a potent, biologically active compound, a conservative approach is recommended. Laboratories should establish and follow standard operating procedures for handling potent or cytotoxic compounds[3][4][5].
Engineering Controls and Work Practices
Before handling this compound, ensure the following engineering controls and work practices are in place:
-
Ventilation: Work in a well-ventilated area. The use of a certified chemical fume hood, biological safety cabinet (BSC), or a compounding aseptic containment isolator (CACI) is crucial to minimize inhalation exposure[1][2][3].
-
Designated Area: All handling of this compound, from preparation to waste disposal, should occur in a designated and clearly marked area[4].
-
Emergency Equipment: An accessible safety shower and eyewash station are mandatory in the work area[1][2].
-
Hygiene: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory where this compound is handled[2][6]. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[2][7].
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of safety guidelines for potent compounds. Proper selection and use of PPE are critical to prevent exposure[3][5].
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) should be worn. The inner glove goes under the gown cuff and the outer glove goes over the cuff[6]. | Protects against skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture. |
| Body Protection | A disposable, solid-front, back-closure protective gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs[6][8]. Impervious clothing is recommended[1][2][7]. | Prevents contamination of personal clothing and skin. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields are required to protect against splashes and dust[1][2][9]. A full-face shield may be necessary for splash risks[8]. | Protects eyes and face from accidental splashes or aerosolized particles. |
| Respiratory Protection | A suitable respirator (e.g., an N95 or higher) should be used, especially when handling the powder form or if there is a risk of generating aerosols or dust[1][2][10]. Fit-testing is required[8]. | Prevents inhalation of the compound, which is a primary route of exposure. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable, skid-resistant shoe covers should be worn over shoes[11]. | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Spill Management and Disposal Plan
A comprehensive plan for managing accidental spills and disposing of waste is essential for laboratory safety.
Spill Response:
-
Evacuate and Alert: In case of a spill, immediately alert others in the area and evacuate non-essential personnel[1][2].
-
Contain: Prevent the spill from spreading or entering drains[1][2].
-
Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection[7].
-
Cleanup: Use a spill kit with absorbent materials to clean up the spill. For powdered solids, gently cover and sweep or vacuum with a HEPA-filtered vacuum. For liquids, absorb with finely-powdered, liquid-binding material[2].
-
Decontamination: After removing the spilled material, decontaminate the area and all equipment used for cleanup[2].
Waste Disposal:
-
All materials contaminated with this compound, including excess compound, empty containers, used PPE, and cleanup materials, must be treated as hazardous waste[3][8].
-
Collect waste in designated, sealed, and clearly labeled leak-proof containers[8].
-
Dispose of the hazardous waste through a licensed disposal company, ensuring compliance with all local, state, and federal regulations[7][12]. Do not dispose of this compound or its waste in the regular trash or down the drain[1][2].
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ecolab.com [ecolab.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. osha.gov [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. ec.europa.eu [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
